Product packaging for Spinacetin(Cat. No.:CAS No. 3153-83-1)

Spinacetin

Numéro de catalogue: B1623641
Numéro CAS: 3153-83-1
Poids moléculaire: 346.3 g/mol
Clé InChI: XWIDINOKCRFVHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spinacetin is a hydroxyflavan.
This compound has been reported in Capsicum annuum, Artemisia gmelinii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O8 B1623641 Spinacetin CAS No. 3153-83-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-23-10-5-7(3-4-8(10)18)16-15(22)13(20)12-11(25-16)6-9(19)17(24-2)14(12)21/h3-6,18-19,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIDINOKCRFVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185433
Record name Spinacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Spinacetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3153-83-1
Record name Spinacetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3153-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinacetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPINACETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FBC7BNF1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Spinacetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 236 °C
Record name Spinacetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Spinacetin: A Technical Guide to Natural Sources and Extraction for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, extraction methodologies, and biological activities of spinacetin, a promising O-methylated flavonol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound

This compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one) is a flavonoid that has garnered significant interest for its potential therapeutic properties. As a member of the flavonol subclass of flavonoids, it shares a core structure known for its antioxidant and anti-inflammatory effects. This guide will explore its primary natural occurrences and the scientific methodologies for its isolation and quantification.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is spinach (Spinacia oleracea)[1][2][3]. It is one of the unique flavonoids found in this leafy green vegetable[4]. While spinach is the principal source, this compound has also been reported in other plant species, including:

  • Peppers (Capsicum annuum)[5]

  • Wormwood (Artemisia gmelinii)[5]

The concentration of this compound and other flavonoids in spinach can vary depending on factors such as the specific cultivar, growing season, and cultivation practices[2][3].

Extraction Methodologies for this compound from Spinacia oleracea

Several extraction techniques have been employed to isolate this compound and other flavonoids from spinach. The choice of method and solvent significantly impacts the yield and purity of the final extract. This section details common experimental protocols and presents a comparative summary of their effectiveness.

Maceration

Maceration is a conventional solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period.

Experimental Protocol:

  • Sample Preparation: Fresh spinach leaves are chopped or dried and powdered.

  • Extraction: The prepared spinach is submerged in a solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:5 or 1:10 w/v).

  • Incubation: The mixture is left to stand for a defined period (e.g., 1, 3, or 5 days) with occasional agitation.

  • Filtration: The mixture is filtered to separate the liquid extract from the solid plant material.

  • Concentration: The solvent is removed from the extract, typically under vacuum using a rotary evaporator, to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, thereby improving extraction efficiency and reducing extraction time.

Experimental Protocol:

  • Sample Preparation: Dried and powdered spinach leaves (e.g., 10 g) are used.

  • Extraction: The sample is mixed with a solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:5 or 1:10 w/v).

  • Sonication: The mixture is subjected to ultrasonication for a defined period (e.g., 10, 20, or 30 minutes) at a controlled temperature and power. One study noted a 2.6-fold higher maximum extraction yield with ultrasound compared to conventional solvent extraction in a laboratory setting[6][7][8].

  • Filtration and Concentration: The subsequent steps of filtration and solvent evaporation are similar to those in maceration.

A high-throughput UAE method has been described as follows:

  • Sample: 500 mg ± 10 mg of spinach.

  • Solvent: 5 mL of 98:2 methanol:formic acid.

  • Procedure: Vortex for 1 minute, sonicate for 20 minutes, then centrifuge for 5 minutes at 3700 RPM at 4°C. The supernatant is collected, and the extraction process is repeated twice more with a 10-minute sonication time[1].

Pressurized Liquid Extraction (PLE)

Pressurized liquid extraction employs elevated temperatures and pressures to enhance the extraction process, allowing for faster extractions with less solvent.

Experimental Protocol:

  • Sample Preparation: Dried spinach is used as the starting material.

  • Extraction: The sample is packed into an extraction cell and extracted with a solvent (e.g., water or a 70:30 mixture of ethanol and water) under controlled temperature (50 to 190°C) and pressure.

  • Collection: The extract is collected in a vial. Studies have shown that a 70:30 ethanol-water mixture is more effective than water for extracting flavonoids from spinach using PLE[9][10]. Flavonoids were effectively extracted between 50 to 150°C with the ethanolic solvent[9][10].

Quantitative Comparison of Extraction Methods

The yield of flavonoids from spinach is highly dependent on the chosen extraction method and parameters. While specific quantitative data for this compound is not always reported individually, the total flavonoid content can serve as a proxy for extraction efficiency.

Extraction MethodSolventSolid-to-Solvent Ratio (w/v)Temperature (°C)DurationReported Yield (Total Flavonoids)Reference
Maceration70% Ethanol1:10Room Temperature5 daysLower than UAE[11]
Ultrasound-Assisted Extraction (UAE)70% Ethanol1:10Not specified30 minutes4.27 ± 0.02 mgQE/g[11]
High-Throughput UAE98:2 Methanol:Formic Acid1:10420 min + 2x10 min93.1 – 187.26 mg/100 g fresh weight[1]
Pressurized Liquid Extraction (PLE)70:30 Ethanol:WaterNot specified50-150Not specifiedEffective extraction in this range[9][10]

mgQE/g: milligram Quercetin Equivalents per gram of dry extract.

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly in the context of inflammation and cancer.

Inhibition of Mast Cell Activation (Anti-inflammatory Pathway)

This compound has been shown to suppress the activation of mast cells, which are key players in allergic and inflammatory responses. This is achieved through the inhibition of the IgE-mediated signaling cascade. The primary mechanism is the abolishment of Syk-dependent activation.

Key inhibitory actions of this compound in this pathway include:

  • Upstream Inhibition: Prevents the activation of Spleen tyrosine kinase (Syk) and Linker for Activated T cells (LAT).

  • Downstream Signal Blockade: Inhibits the activation of Phospholipase Cγ (PLCγ) and cytosolic Phospholipase A2 (cPLA2).

  • MAPK Pathway Inhibition: Suppresses the phosphorylation of key Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

  • Akt/NF-κB Pathway Inhibition: Attenuates the activation of the Akt/Nuclear Factor-kappa B (NF-κB) signaling axis.

  • Calcium Mobilization: Reduces intracellular calcium (Ca2+) mobilization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE/Ag IgE/Ag FcεRI FcεRI IgE/Ag->FcεRI Binds Syk Syk FcεRI->Syk Activates LAT LAT Syk->LAT cPLA2 cPLA2 Syk->cPLA2 MAPKs MAPKs (ERK, JNK, p38) Syk->MAPKs Akt Akt Syk->Akt PLCg PLCγ LAT->PLCg Ca2 Ca²⁺ Mobilization PLCg->Ca2 Degranulation Histamine Release LTC4 & IL-6 Production cPLA2->Degranulation MAPKs->Degranulation NFkB NF-κB Akt->NFkB NFkB->Degranulation Ca2->Degranulation This compound This compound This compound->Syk Inhibits This compound->LAT This compound->PLCg This compound->cPLA2 This compound->MAPKs This compound->Akt This compound->Ca2

This compound's inhibition of the IgE-mediated mast cell activation pathway.

Inhibition of Hedgehog Signaling Pathway (Anti-cancer Mechanism)

In the context of prostate cancer, this compound has been found to inhibit the expression of Gli1, a key transcription factor in the Hedgehog signaling pathway. This pathway is crucial for embryonic development and is often aberrantly reactivated in various cancers, promoting cell proliferation and survival.

Experimental Workflow for Investigating Anti-Cancer Effects:

The investigation of this compound's effect on the Hedgehog pathway typically follows this experimental workflow:

G start Spinach Leaves extraction Extraction & Purification of this compound start->extraction treatment Treatment with Purified this compound extraction->treatment cell_culture Prostate Cancer Cell Line (e.g., TRAMP-C2) cell_culture->treatment rt_pcr RT-PCR Analysis (Gli1 expression) treatment->rt_pcr luciferase Luciferase Reporter Assay (Gli1 activity) treatment->luciferase result Inhibition of Gli1 Expression/Activity rt_pcr->result luciferase->result

References

A Technical Guide to the Spinacetin Biosynthetic Pathway in Spinacia oleracea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spinacia oleracea L. (spinach) is a rich source of a unique profile of bioactive flavonoids, which are secondary metabolites known for their antioxidant and anti-inflammatory properties.[1] Among these are several O-methylated flavonols, with spinacetin being a notable compound found in spinach leaves.[2][3] this compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) is a doubly O-methylated derivative of the flavonol quercetagetin. Understanding its biosynthetic pathway is crucial for metabolic engineering, agricultural enhancement, and exploring its pharmacological potential.

While the complete pathway has not been fully elucidated in a single study for Spinacia oleracea, this guide reconstructs the most probable sequence based on the well-established general flavonoid biosynthesis pathway and enzymatic steps characterized in other plant species.[4][5] This document provides an in-depth overview of the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and offers a visual representation of the metabolic cascade.

The Core Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the starter molecule 4-coumaroyl-CoA from phenylalanine. This molecule then enters the flavonoid-specific branch, culminating in a series of hydroxylation and methylation reactions to yield this compound. The pathway can be segmented into three major stages:

  • Formation of the Flavonol Core (Quercetin): This is the central pathway for producing most flavonols.

  • Hydroxylation to Quercetagetin: A key step that adds a hydroxyl group at the C-6 position of the A-ring, creating the immediate precursor to this compound.

  • Regiospecific O-Methylation: Two successive methylation events yield the final this compound molecule.

The proposed enzymatic sequence is detailed below.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic route from the central flavonoid intermediate, Naringenin, to this compound.

Spinacetin_Pathway Proposed this compound Biosynthetic Pathway in Spinacia oleracea sub sub enz enz NAR Naringenin Eriodictyol Eriodictyol NAR->Eriodictyol  (1) DHQ Dihydroquercetin (Taxifolin) Eriodictyol->DHQ  (2) QUE Quercetin DHQ->QUE  (3) QTIN Quercetagetin (6-Hydroxyquercetin) QUE->QTIN  (4) PAT Patuletin (6-O-methylquercetagetin) QTIN->PAT  (5) SPIN This compound (6,3'-O-methylquercetagetin) PAT->SPIN  (6) e1 Flavonoid 3'-hydroxylase (F3'H) e2 Flavanone 3-hydroxylase (F3H) e3 Flavonol synthase (FLS) e4 Flavonol 6-hydroxylase (F6H) e5 Flavonoid O-methyltransferase 1 (FOMT1) e6 Flavonoid O-methyltransferase 2 (FOMT2)

Caption: Proposed enzymatic steps for the biosynthesis of this compound from Naringenin.

Enzymatic Steps
  • Flavonoid 3'-hydroxylase (F3'H): The pathway diverges towards quercetin-type flavonols with the hydroxylation of naringenin at the 3' position on the B-ring to form eriodictyol.[5]

  • Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates eriodictyol at the C-3 position of the C-ring, producing dihydroquercetin (taxifolin).[4]

  • Flavonol synthase (FLS): FLS introduces a double bond between C-2 and C-3 of the C-ring, converting dihydroquercetin into the common flavonol, quercetin.[4]

  • Flavonol 6-hydroxylase (F6H): This is a critical step for creating the this compound backbone. F6H hydroxylates quercetin at the C-6 position of the A-ring to produce quercetagetin. This enzyme activity is essential for this specific branch of flavonoid metabolism.[4]

  • Flavonoid O-methyltransferase 1 (FOMT1): The first methylation likely occurs at the 6-hydroxyl group of quercetagetin, producing patuletin. Patuletin is another methylated flavonol known to be present in spinach.[3][6]

  • Flavonoid O-methyltransferase 2 (FOMT2): A second, distinct O-methyltransferase acts on the 3'-hydroxyl group of patuletin to yield the final product, this compound.[2][6] The order of methylation events may vary, but this sequence is biochemically probable.

Quantitative Data on Flavonoids in Spinacia oleracea

Direct quantitative data on the enzyme kinetics (K_m, V_max) and absolute concentrations of pathway intermediates for this compound biosynthesis in spinach are not extensively reported in the literature. However, several studies have quantified the total flavonoid content and the concentrations of major aglycones, providing a valuable reference for the pathway's output.

Compound Class / Specific CompoundConcentration Range (mg/100g Fresh Weight)MethodReference(s)
Total Flavonoids 82 – 224Various[7][8]
75.1 – 187.3UHPLC-MS/MS[7][9]
Flavonoid Aglycones (from hydrolysis)
Apigenin~17.0HPLC-ESI-MS/MS[10]
Quercetin~5.0HPLC-ESI-MS/MS[10]
Kaempferol~3.0HPLC-ESI-MS/MS[10]
Myricetin~0.4HPLC-ESI-MS/MS[10]

Note: The data for aglycones represent the amounts measured after acid hydrolysis of flavonoid glycosides, not the free aglycone concentrations in the tissue. The majority of flavonoids in spinach exist as glycosides.

Experimental Protocols

The following sections detail standardized methodologies for the extraction and analysis of this compound and related flavonoids from Spinacia oleracea, as well as a general protocol for a flavonoid O-methyltransferase enzyme assay.

Flavonoid Extraction from Spinach Tissue

This protocol is a representative method for extracting flavonoids for subsequent analysis by UHPLC-MS/MS.[7][9]

Objective: To efficiently extract a broad range of flavonoid compounds from fresh spinach leaves.

Materials:

  • Fresh spinach leaves

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Extraction Solvent: 1:1 Methanol:H₂O with 0.1% Formic Acid (v/v)

  • Internal Standards (e.g., Naringenin, not present in spinach)

  • Vortex mixer, centrifuge (4°C)

  • 0.22 µm syringe filters (PTFE)

Procedure:

  • Sample Preparation: Harvest fresh spinach leaves, flash-freeze them in liquid nitrogen, and lyophilize until completely dry to obtain a stable dry weight.

  • Homogenization: Grind the lyophilized tissue to a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: a. Weigh approximately 10 mg of powdered tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of pre-chilled Extraction Solvent. c. Add internal standard solution to monitor extraction efficiency. d. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonication: Place the tubes in an ultrasonic bath for 10 minutes to enhance cell lysis and extraction.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris.

  • Filtration: Carefully transfer the supernatant to a clean tube. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Storage: Store the vials at -20°C until analysis to prevent degradation.

UHPLC-MS/MS Analysis of Flavonoids

Objective: To separate, identify, and quantify flavonoids from the spinach extract.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Chromatographic Separation: a. Set the column temperature to 40°C. b. Inject 1-5 µL of the filtered extract. c. Use a flow rate of 0.3 mL/min. d. Apply a binary gradient. Example Gradient: 5% B (0-1 min), ramp to 95% B (1-9 min), hold at 95% B (9-10 min), return to 5% B (10-10.5 min), and equilibrate (10.5-11.5 min).

  • Mass Spectrometry Detection: a. Operate the ESI source in negative ion mode, as flavonoids readily deprotonate. b. Set key parameters: Capillary voltage (~3.0 kV), desolvation temperature (~350°C), and gas flows as per instrument recommendations. c. For quantification, use Multiple Reaction Monitoring (MRM) mode. For each compound, define a precursor ion (the deprotonated molecule [M-H]⁻) and one or two product ions generated by collision-induced dissociation (CID). d. For this compound, the precursor ion would be m/z 345.06 and product ions would be selected based on fragmentation patterns (e.g., loss of methyl groups).

  • Quantification: Generate standard curves using authentic standards where available. For compounds without standards, semi-quantification can be performed relative to a structurally similar compound.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Flavonoid Analysis A 1. Sample Collection (Fresh Spinach Leaves) B 2. Freeze-Drying & Homogenization A->B C 3. Solvent Extraction (MeOH:H2O + 0.1% FA) B->C D 4. Centrifugation & Filtration C->D E 5. UHPLC Separation (Reversed-Phase C18) D->E F 6. MS/MS Detection (Negative Ion Mode, MRM) E->F G 7. Data Analysis (Quantification & Identification) F->G

Caption: A typical workflow for the extraction and analysis of spinach flavonoids.

Conclusion and Future Directions

The biosynthetic pathway to this compound in Spinacia oleracea is a specialized branch of the well-conserved flavonoid pathway, distinguished by a key 6-hydroxylation step followed by two regiospecific O-methylations. While the overall framework can be confidently proposed, significant research gaps remain. Future work should focus on:

  • Gene Discovery: Identifying and characterizing the specific genes encoding Flavonol 6-hydroxylase (F6H) and the O-methyltransferases (FOMTs) responsible for converting quercetagetin to this compound in spinach.

  • Enzyme Kinetics: Performing in vitro biochemical assays with recombinant spinach enzymes to determine substrate specificity, reaction kinetics, and the precise order of methylation.

  • Metabolic Flux Analysis: Using isotopic labeling to trace the flow of precursors through the pathway in vivo, confirming the proposed steps and identifying potential regulatory bottlenecks.

Addressing these questions will provide a complete picture of this compound biosynthesis, enabling targeted strategies for enhancing its content in spinach and facilitating its potential use in nutraceutical and pharmaceutical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Spinacetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinacetin is a naturally occurring O-methylated flavonol, a subclass of flavonoids known for their significant biological activities.[1] It is predominantly found in spinach (Spinacia oleracea) but has also been identified in other plant species.[1] As a polyketide, this compound is characterized by a C6-C3-C6 backbone and is biosynthetically derived from the phenylpropanoid pathway. Its structure, featuring multiple hydroxyl and methoxy groups, underpins its notable antioxidant and anti-inflammatory properties, making it a compound of high interest for nutraceutical and therapeutic applications.[2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and pathway visualizations to support further research and development.

Part 1: Physicochemical Properties

This compound's chemical structure and physical characteristics are foundational to its biological function and solubility.

Chemical Identity

The chemical identity of this compound is defined by its molecular structure and various chemical identifiers, which are crucial for database referencing and regulatory purposes.

Identifier Value Citation
IUPAC Name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one[3]
Molecular Formula C₁₇H₁₄O₈[3][4]
CAS Number 3153-83-1[3]
Synonyms Quercetagetin 3',6-dimethyl ether; 3,4',5,7-Tetrahydroxy-3',6-dimethoxyflavone[3][4]
InChIKey XWIDINOKCRFVHQ-UHFFFAOYSA-N[3]
SMILES COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O[3]
Physical Properties

The physical properties of this compound influence its handling, formulation, and bioavailability.

Property Value Citation
Molecular Weight 346.3 g/mol [3][5]
Exact Mass 346.06886740 Da[3]
Appearance Powder[5]
Melting Point 228-236 °C[3]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[5]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 8[3]
Topological Polar Surface Area 126 Ų[3]

Part 2: Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the identification and structural confirmation of this compound. Below are the characteristic spectral data.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its exact mass. Fragmentation patterns can help in identifying its structural moieties. In electrospray ionization negative mode (ESI-MS/MS), a deprotonated molecular ion [M-H]⁻ at m/z 345 is observed. Subsequent fragmentation often involves the loss of methyl groups, producing predominant ions at m/z 330 and 315.

UV-Visible (UV-Vis) Spectroscopy

As a flavonol, this compound exhibits a characteristic UV-Vis absorption spectrum with two main bands. These bands are attributed to the electronic transitions within the benzoyl (Band II) and cinnamoyl (Band I) systems of the flavonoid structure.

  • Band I (λmax): Typically observed in the range of 350-385 nm.

  • Band II (λmax): Typically observed in the range of 240-280 nm.

The exact absorption maxima can be influenced by the solvent and pH.

Infrared (IR) Spectroscopy
  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.

  • C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C=O stretching (carbonyl): A strong, sharp peak around 1650-1660 cm⁻¹, characteristic of the C4 ketone in the C-ring.

  • C=C stretching (aromatic): Multiple bands in the 1450-1610 cm⁻¹ region.

  • C-O stretching (ether and phenol): Bands in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. While a complete, assigned spectrum for pure this compound is not available in the cited literature, data for the closely related compound, this compound-7-O-glucoside, provides valuable insights into the chemical shifts of the core structure. The aglycone part of this molecule is this compound.

¹H-NMR Data of this compound Moiety (in CD₃OD, 400 MHz) [3] (Data inferred from this compound-7-O-glucoside)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2'7.71d2.1
H-6'7.59dd8.4, 2.1
H-5'6.95d8.4
H-86.81s
3'-OCH₃3.94s
6-OCH₃3.86s

¹³C-NMR Data A full ¹³C-NMR spectrum for this compound is not readily available in the searched literature. However, based on the general chemical shifts for flavonoids, the following assignments can be predicted:

  • C=O (C-4): ~176 ppm

  • Aromatic carbons (oxygenated): 130-165 ppm

  • Aromatic carbons (non-oxygenated): 90-130 ppm

  • Methoxy carbons (-OCH₃): 55-65 ppm

Part 3: Biological Activity and Signaling Pathways

This compound is recognized for its potent anti-inflammatory and antioxidant activities. It modulates key cellular signaling pathways involved in inflammation.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects by inhibiting the activation of mast cells.[2][4][5] Mast cell degranulation releases histamine and other inflammatory mediators, and its inhibition is a key target for anti-inflammatory therapies.

The primary mechanism of this compound's anti-inflammatory action involves the suppression of the Syk signaling pathway in IgE/antigen-stimulated mast cells.[2][4] This initial inhibition triggers a downstream cascade, leading to the downregulation of several key signaling molecules, including:

  • Linker of Activated T-cells (LAT)

  • Phospholipase Cγ (PLCγ)

  • Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38

  • The Akt/NF-κB signaling axis

This cascade ultimately results in the reduced release of histamine and the decreased production of inflammatory mediators like leukotriene C4 (LTC₄) and interleukin-6 (IL-6).[4]

G This compound's Anti-inflammatory Signaling Pathway This compound This compound Syk Syk (Spleen Tyrosine Kinase) This compound->Syk Inhibits Activation LAT LAT (Linker for Activation of T-cells) Syk->LAT PLCg PLCγ (Phospholipase Cγ) LAT->PLCg MAPKs MAPKs (ERK, JNK, p38) PLCg->MAPKs Akt Akt PLCg->Akt Inflammation Inflammatory Response (Histamine, LTC₄, IL-6 release) MAPKs->Inflammation Promotes IkBa IκBα Akt->IkBa Inhibits NFkB NF-κB IkBa->NFkB Inhibits NFkB->Inflammation Promotes

Figure 1: this compound inhibits the Syk-dependent signaling cascade.
Antioxidant Activity

The polyphenolic structure of this compound, with its multiple hydroxyl groups, confers strong antioxidant properties. It can act as a free radical scavenger, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, which is implicated in a wide range of chronic diseases.

Part 4: Experimental Protocols

This section provides detailed methodologies for the extraction of this compound and for in vitro assays to evaluate its biological activity.

Extraction and Isolation of this compound from Spinach

This protocol is a generalized method based on solvent extraction techniques for flavonoids from plant material.

  • Sample Preparation: Fresh spinach leaves are washed, freeze-dried, and ground into a fine powder.

  • Extraction:

    • The powdered spinach is macerated with a polar solvent, such as methanol or an 80% ethanol solution, at a ratio of 1:10 (w/v).

    • The mixture is subjected to ultrasonication for approximately 20-30 minutes to enhance extraction efficiency.

    • The mixture is then agitated at room temperature for 24 hours.

  • Filtration and Concentration:

    • The extract is filtered through Whatman No. 1 filter paper.

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

  • Purification (Column Chromatography):

    • The crude extract is adsorbed onto silica gel (60-120 mesh).

    • The adsorbed sample is loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing this compound (identified by comparison with a standard) are pooled and concentrated to yield the purified compound.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Preparation of Reagents:

    • Test Solution: Prepare stock solutions of this compound in DMSO and dilute to various concentrations (e.g., 100 to 1000 µg/mL) with phosphate-buffered saline (PBS, pH 6.4).

    • Albumin Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) in PBS.

    • Standard Drug: Prepare a solution of Diclofenac sodium (e.g., 100 µg/mL) as a positive control.

  • Assay Procedure:

    • To 2.8 mL of PBS, add 0.2 mL of the 1% BSA solution.

    • Add 2 mL of the test solution (or standard drug/control).

    • The control tube contains 2 mL of distilled water instead of the test solution.

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

    • Cool the solutions to room temperature.

  • Measurement and Calculation:

    • Measure the turbidity (absorbance) of the solutions at 660 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

G Workflow for In Vitro Anti-inflammatory Assay start Start prep_reagents Prepare Reagents (Test Samples, 1% BSA, Standard) start->prep_reagents mix Create Reaction Mixture (2.8ml PBS + 0.2ml BSA + 2ml Sample) prep_reagents->mix incubate1 Incubate at 37°C for 20 min mix->incubate1 heat Induce Denaturation (Heat at 70°C for 5 min) incubate1->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Figure 2: Workflow for the inhibition of albumin denaturation assay.

Conclusion

This compound is a promising flavonoid with well-defined physicochemical properties and significant biological potential. Its antioxidant and potent anti-inflammatory activities, mediated through the inhibition of the Syk signaling pathway, position it as a strong candidate for further investigation in the development of new therapeutics for inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this valuable natural compound.

References

Spinacetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of its Physicochemical Properties, Biological Activities, and Mechanisms of Action

Introduction

Spinacetin is a naturally occurring O-methylated flavonol found in various plants, most notably in spinach (Spinacia oleracea).[1] As a member of the flavonoid class of polyphenols, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, molecular structure, and its well-documented anti-inflammatory and antioxidant properties. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive compound.

Physicochemical Properties of this compound

This compound is chemically defined as 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 3153-83-1[2][3]
Molecular Formula C₁₇H₁₄O₈[1][3]
Molecular Weight 346.29 g/mol [4]
IUPAC Name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one[2]
SMILES COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O[1]
Appearance Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Anti-inflammatory and Anti-allergic Activities

This compound has demonstrated significant anti-inflammatory and anti-allergic activities, primarily through the modulation of mast cell activation.[5][6][7] Mast cells play a pivotal role in the inflammatory response by releasing various mediators such as histamine, leukotrienes, and pro-inflammatory cytokines upon activation.

Inhibition of Mast Cell Degranulation and Mediator Release

In vitro studies using bone marrow-derived mast cells (BMMCs) and rat basophilic leukemia (RBL-2H3) cells have shown that this compound effectively inhibits the release of key inflammatory mediators.

MediatorCell LineThis compound Concentration (µM)InhibitionReference
HistamineBMMCs1, 2, 5Dose-dependent inhibition[5][8]
Leukotriene C₄ (LTC₄)BMMCs1, 2, 5Dose-dependent inhibition[6][7]
Interleukin-6 (IL-6)BMMCs1, 2, 5Dose-dependent inhibition[6][7]
Experimental Protocol: In Vitro Inhibition of Mast Cell Mediator Release

Cell Culture and Stimulation:

  • Bone marrow cells are cultured in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and 20% pokeweed mitogen-stimulated spleen conditioned medium (as a source of IL-3) for over 3 weeks to differentiate into BMMCs.[6]

  • BMMCs or RBL-2H3 cells are sensitized with anti-DNP IgE overnight.

  • Cells are pre-treated with varying concentrations of this compound (e.g., 1, 2, and 5 µM) for 1 hour.

  • Mast cell activation is induced by challenging with DNP-HSA.[6]

Measurement of Mediator Release:

  • Histamine, LTC₄, and IL-6: The levels of these mediators in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[6]

  • Intracellular Calcium (Ca²⁺) Mobilization: Cells are loaded with a fluorescent calcium indicator dye. The change in fluorescence intensity, which corresponds to the intracellular Ca²⁺ concentration, is measured following stimulation with DNP-HSA in the presence or absence of this compound.[5]

In Vivo Anti-allergic Activity: Passive Cutaneous Anaphylaxis (PCA)

The anti-allergic efficacy of this compound has been confirmed in a murine model of passive cutaneous anaphylaxis (PCA). Oral administration of this compound significantly attenuated the IgE/antigen-mediated PCA reaction.[5][9]

Animal ModelThis compound Dosage (mg/kg)EffectReference
ICR Mice25 and 50Dose-dependent attenuation of PCA reaction[9]
Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

Sensitization and Challenge:

  • Mice are intradermally injected with anti-DNP IgE in one ear to sensitize the local mast cells.

  • After 24 hours, this compound (25 or 50 mg/kg) is administered orally.

  • One hour after this compound administration, the mice are intravenously challenged with DNP-HSA containing Evans blue dye.

Evaluation of PCA Reaction:

  • The extent of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue. The dye is extracted from the ear tissue and its absorbance is measured spectrophotometrically.[5]

Molecular Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling molecules upstream of mast cell activation. The primary mechanism involves the inhibition of the Syk-dependent signaling cascade, which subsequently downregulates the NF-κB and MAPK pathways.[5][6]

Inhibition of NF-κB and MAPK Signaling Pathways

Western blot analysis has revealed that this compound inhibits the phosphorylation of several critical proteins in the NF-κB and MAPK signaling pathways in activated mast cells.[6][7]

Signaling PathwayTarget ProteinEffect of this compoundCell Line
Upstream Signaling SykInhibition of phosphorylationBMMCs
LATInhibition of phosphorylationBMMCs
PLCγInhibition of phosphorylationBMMCs, RBL-2H3
MAPK Pathway ERKInhibition of phosphorylationRBL-2H3
JNKInhibition of phosphorylationRBL-2H3
p38Inhibition of phosphorylationRBL-2H3
NF-κB Pathway AktInhibition of phosphorylationRBL-2H3
IκBαInhibition of phosphorylationRBL-2H3
NF-κB p65Inhibition of nuclear translocationRBL-2H3
Downstream Effector cPLA₂Inhibition of translocation to the nucleusRBL-2H3
Experimental Protocol: Western Blot Analysis of Signaling Proteins
  • Cell Lysis: Following stimulation, cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Syk, Syk, p-ERK, ERK, p-p65, p65).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Spinacetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IgE/Ag IgE/Ag FcεRI FcεRI IgE/Ag->FcεRI Syk Syk FcεRI->Syk LAT LAT Syk->LAT MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Syk->MAPK_Pathway Akt Akt Syk->Akt PLCγ PLCγ LAT->PLCγ Ca_Mobilization Ca²⁺ Mobilization PLCγ->Ca_Mobilization cPLA2 cPLA₂ MAPK_Pathway->cPLA2 IκBα IκBα Akt->IκBα NFκB NF-κB IκBα->NFκB Gene_Expression Pro-inflammatory Gene Expression NFκB->Gene_Expression cPLA2->Gene_Expression Mediator_Release Release of Histamine, LTC₄, and IL-6 Ca_Mobilization->Mediator_Release This compound This compound This compound->Syk This compound->LAT This compound->PLCγ This compound->MAPK_Pathway This compound->Akt This compound->Ca_Mobilization Gene_Expression->Mediator_Release

Caption: this compound's inhibitory effect on the mast cell activation signaling pathway.

Antioxidant Activity

This compound also exhibits potent antioxidant properties, which contribute to its overall anti-inflammatory effects by scavenging free radicals and reducing oxidative stress.

AssayIC₅₀ Value (µg/mL)Reference
DPPH Radical Scavenging22.87 (for spinach extract)[10]
ABTS Radical ScavengingData not available for pure this compound
Experimental Protocol: DPPH Radical Scavenging Assay
  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.

PCA_Workflow Start Start Sensitization Intradermal injection of anti-DNP IgE into mouse ear Start->Sensitization Wait Wait for 24 hours Sensitization->Wait Treatment Oral administration of This compound (25 or 50 mg/kg) Wait->Treatment Challenge Intravenous injection of DNP-HSA with Evans blue dye Treatment->Challenge 1 hour later Evaluation Extract Evans blue from ear tissue and measure absorbance Challenge->Evaluation End End Evaluation->End

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and antioxidant properties. Its mechanism of action, centered on the inhibition of the Syk-dependent activation of mast cells and the subsequent downregulation of the NF-κB and MAPK signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory and allergic diseases. This technical guide offers a foundational resource for researchers and drug development professionals to advance the study and application of this compound.

References

A Technical Guide to the In Vitro Mechanism of Action of Spinacetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro mechanisms of action of spinacetin, a flavonoid found in spinach and other medicinal plants. It consolidates findings from multiple studies, focusing on its anti-inflammatory, anti-cancer, and enzyme-inhibitory properties. The information is presented to support further research and drug development initiatives.

Anti-inflammatory and Anti-allergic Mechanisms

This compound demonstrates potent anti-inflammatory and anti-allergic activities primarily by inhibiting the activation of mast cells, which are critical mediators of type I hypersensitivity reactions. The mechanism is centered on the suppression of key signaling cascades initiated by the cross-linking of the high-affinity IgE receptor, FcεRI.

1.1 Inhibition of the Syk-Dependent Signaling Pathway

In vitro studies using bone marrow-derived mast cells (BMMCs) and rat basophilic leukemia (RBL)-2H3 cells show that this compound's primary target in the IgE-mediated signaling cascade is Spleen tyrosine kinase (Syk).[1][2][3][4] Syk is a crucial upstream signaling molecule that gets activated following antigen-IgE-FcεRI cross-linking. This compound inhibits the phosphorylation and activation of Syk without affecting the upstream kinases Fyn and Lyn.[1][4]

This upstream inhibition of Syk leads to the downstream suppression of multiple signaling pathways:

  • Phospholipase Cγ (PLCγ) Pathway: Inhibition of Syk prevents the phosphorylation of Linker for Activated T cells (LAT) and subsequent activation of PLCγ. This blockade results in reduced intracellular Ca2+ mobilization, a critical step for mast cell degranulation and histamine release.[1][4]

  • MAPK Pathway: this compound suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun-NH2-terminal kinase (JNK), and p38.[1][2] This leads to the inhibition of cytosolic phospholipase A2 (cPLA2) activation and translocation, thereby reducing the production of inflammatory lipid mediators like leukotriene C4 (LTC4).[1]

  • Akt/NF-κB Pathway: The compound also inhibits the Akt/IκBα/NF-κB signaling axis.[1][4] This suppression leads to a decrease in the production and expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6).[1][4]

Notably, this compound did not affect mast cell activation induced by PMA (a protein kinase C activator) and A23187 (a calcium ionophore), confirming its mechanism is specific to the upstream, Syk-dependent portion of the FcεRI pathway.[1][4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol stimulus stimulus receptor receptor kinase kinase inhibited_kinase Syk LAT LAT inhibited_kinase->LAT p pathway_mol pathway_mol outcome outcome This compound This compound This compound->inhibited_kinase Ag_IgE Antigen-IgE FceRI FcεRI Ag_IgE->FceRI Cross-linking Lyn_Fyn Lyn / Fyn FceRI->Lyn_Fyn Lyn_Fyn->inhibited_kinase PLCy PLCγ LAT->PLCy p MAPKs MAPKs (ERK, JNK, p38) LAT->MAPKs Grb2/SOS Akt_NFkB Akt/IκBα/NF-κB LAT->Akt_NFkB PI3K Ca_mobilization Ca2+ Mobilization PLCy->Ca_mobilization IP3/DAG Degranulation Histamine Release Ca_mobilization->Degranulation cPLA2 cPLA2 MAPKs->cPLA2 p LTC4 LTC4 Production cPLA2->LTC4 IL6 IL-6 Production Akt_NFkB->IL6

Caption: this compound inhibits IgE-mediated mast cell activation by targeting Syk.

1.2 Quantitative Data on Anti-inflammatory Effects

Cell LineParameter MeasuredConcentration(s)EffectCitation
BMMCsHistamine Release1, 2, 5 µMSignificant inhibition[1][3]
BMMCsLTC4 Production1, 2, 5 µMSignificant inhibition[1][3]
BMMCsIL-6 Production1, 2, 5 µMSignificant inhibition[1][3]
BMMCsIntracellular Ca2+1, 2, 5 µMSuppressed mobilization[1][3]
BMMCsSyk Phosphorylation1, 2, 5 µMInhibition[1]
RBL-2H3ERK, JNK, p38 PhosphorylationNot specifiedInhibition[1][4]
RBL-2H3Akt/IκBα/NF-κB PathwayNot specifiedInhibition[1][4]

Anti-Cancer Mechanism

This compound has been shown to inhibit the growth of certain cancer cells in vitro, with a notable mechanism identified in prostate cancer.

2.1 Inhibition of Hedgehog Signaling Pathway

In prostate cancer cell models, this compound has been found to inhibit the Hedgehog signaling pathway.[5] This pathway is crucial for the growth and survival of many types of cancer. This compound was shown to inhibit the expression of Gli1, a key transcription factor and a reliable indicator of Hedgehog pathway activation.[5] This effect was observed in both TRAMP-C2 mouse prostate cancer cells and Shh Light II reporter cells.[5]

Caption: this compound inhibits Gli1 expression in prostate cancer cells.

2.2 Quantitative Data on Anti-cancer Effects

Cell LineParameter MeasuredConcentrationEffectCitation
TRAMP-C2 (prostate)Cell Growth0.1% (in extract)~50% inhibition[5]
TRAMP-C2 (prostate)Gli1 Expression (RTPCR)1 µMInhibition[5]
Shh Light II (reporter)Gli1 Expression (Luciferase)1 µMInhibition[5]

Direct Enzyme Inhibition

Beyond modulating signaling kinases within a pathway, this compound has been identified as a direct inhibitor of at least one key enzyme involved in inflammation.

3.1 Soluble Epoxide Hydrolase (sEH) Inhibition

This compound exhibits inhibitory activity against soluble epoxide hydrolase (sEH).[2] This enzyme is responsible for the degradation of anti-inflammatory epoxy fatty acids. By inhibiting sEH, this compound can increase the levels of these beneficial mediators, contributing to its overall anti-inflammatory profile.

3.2 Quantitative Data on Enzyme Inhibition

EnzymeIC50 ValueCitation
Soluble Epoxide Hydrolase (sEH)16.58 µM[2]

Experimental Protocols

4.1 Mast Cell Degranulation (Histamine Release) Assay

  • Cell Culture: Culture BMMCs or RBL-2H3 cells in appropriate media (e.g., RPMI-1640 or DMEM supplemented with FBS, antibiotics, and necessary growth factors).

  • Sensitization: Sensitize cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 12-24 hours.

  • Treatment: Wash cells with a buffer (e.g., Siraganian buffer) to remove unbound IgE. Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for 1-2 hours at 37°C.

  • Stimulation: Induce degranulation by adding an antigen, such as DNP-HSA (e.g., 100 ng/mL), for 30-60 minutes at 37°C.

  • Quantification: Centrifuge the plates to pellet the cells. Collect the supernatant. Measure the histamine concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. Total histamine release is determined by lysing an equal number of untreated cells.

  • Calculation: Express histamine release as a percentage of total histamine after subtracting spontaneous release (vehicle control without antigen).

G cluster_analysis Analysis step1 Culture Mast Cells (BMMCs or RBL-2H3) step2 Sensitize cells with anti-DNP IgE (24h) step1->step2 step3 Wash and pre-treat with This compound or Vehicle (1h) step2->step3 step4 Stimulate with Antigen (DNP-HSA) step3->step4 step5 Separate Supernatant and Cell Lysate step4->step5 analysis1 ELISA on Supernatant (Histamine, IL-6, LTC4) step5->analysis1 analysis2 Western Blot on Lysate (p-Syk, p-ERK, etc.) step5->analysis2

Caption: Workflow for assessing this compound's anti-inflammatory activity.

4.2 Western Blotting for Signaling Proteins

  • Cell Treatment & Lysis: Following the treatment and stimulation protocol described above, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-ERK) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

4.3 Gli1 Luciferase Reporter Assay

  • Cell Culture & Transfection: Culture Shh Light II cells, which stably express a Gli1-responsive firefly luciferase reporter and a constitutive Renilla luciferase control.

  • Treatment: Seed cells in a multi-well plate. Treat with this compound or vehicle for a specified duration (e.g., 24-48 hours). A known Hedgehog pathway agonist may be used to stimulate the pathway.

  • Lysis & Reading: Lyse the cells using the passive lysis buffer provided in a dual-luciferase reporter assay kit.

  • Quantification: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in this compound-treated cells to vehicle-treated cells.

References

The Antioxidant Profile of Spinacetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinacetin, an O-methylated flavonol predominantly found in spinach (Spinacia oleracea), is a flavonoid of significant interest for its potential antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant activity of this compound, drawing upon available in vitro and cellular-based evidence. While quantitative data for pure this compound is limited in the current scientific literature, this guide synthesizes information from studies on spinach extracts rich in this compound and its derivatives, as well as data from structurally similar flavonoids like patuletin, to elucidate its probable mechanisms of action. This document details its role in scavenging free radicals, its potential influence on key cellular signaling pathways such as Nrf2 and MAPK, and provides comprehensive experimental protocols for the principal antioxidant assays discussed.

Introduction to this compound and its Antioxidant Potential

This compound (3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) is a flavonoid that contributes to the antioxidant capacity of spinach, a vegetable well-regarded for its health benefits.[1][2] Flavonoids, as a class of polyphenolic compounds, are known to exhibit antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.[3] this compound's chemical structure, featuring multiple hydroxyl groups and a C2-C3 double bond, suggests a strong potential for antioxidant activity. While direct studies on pure this compound are scarce, research on this compound glycosides has indicated moderate DPPH radical scavenging and high ABTS radical scavenging activities.[4][5]

In Vitro Antioxidant Capacity

Several assays are commonly employed to determine the antioxidant capacity of compounds in vitro. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

Radical Scavenging Assays: DPPH and ABTS
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The antioxidant potential is determined by the color change associated with the formation of the Fe²⁺-TPTZ complex. Although specific FRAP values for pure this compound are not documented, spinach extracts containing this compound show considerable ferric reducing power.[8]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by comparing the decay of the fluorescent signal to a standard, typically Trolox. Data for pure this compound is not available, but for the structurally related compound patuletin, an ORAC value of 4581 µmol of Trolox equivalents/g of extract has been reported.[7]

Cellular Antioxidant Activity (CAA)

The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the ability of a compound to prevent oxidative stress within a cellular environment. This assay accounts for factors such as cell uptake and metabolism. While no specific CAA data for this compound has been found, the general methodology is provided in this guide.

Modulation of Cellular Signaling Pathways

Flavonoids are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity. While direct evidence for this compound's activation of the Nrf2 pathway is lacking, many flavonoids have been shown to be potent activators of this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change This compound This compound (Postulated) This compound->Keap1 may interact with Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters in cytoplasm Keap1->Nrf2_cyto dissociation Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Nuclear Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Enzymes activates transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Postulated Nrf2-ARE signaling pathway activation by this compound.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38 MAPK, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli. Oxidative stress can activate these pathways. Some flavonoids have been shown to modulate MAPK signaling to enhance antioxidant defenses. For instance, activation of certain MAPKs can lead to the phosphorylation and subsequent activation of Nrf2. Conversely, inhibition of pro-oxidant MAPK signaling can mitigate oxidative damage. The specific effects of this compound on MAPK pathways in the context of oxidative stress have not yet been elucidated.

MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 activates This compound This compound (Postulated) This compound->ASK1 may inhibit MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Nrf2 Nrf2 Activation p38->Nrf2 Inflammation_Apoptosis Inflammation/ Apoptosis p38->Inflammation_Apoptosis AP1 AP-1 JNK->AP1 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response AP1->Inflammation_Apoptosis

Potential modulation of MAPK signaling by this compound under oxidative stress.

Quantitative Data Summary

Due to the limited availability of studies on pure this compound, this table includes data on spinach extracts and the structurally related flavonoid, patuletin, for comparative purposes.

Assay Test Substance Result Reference
DPPH Radical ScavengingThis compound GlycosidesModerate Activity[4][5]
DPPH Radical ScavengingPatuletin GlycosidesSC50 ≈ 31.9 µg/mL[7]
ABTS Radical ScavengingThis compound GlycosidesHigh Activity[4][5]
ORACPatuletin Glycosides4581 µmol of Trolox equivalents/g of extract[7]

Note: The data presented are not for pure this compound and should be interpreted with caution. Further research is required to determine the specific antioxidant capacity of pure this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare serial dilutions of This compound start->prep_sample mix Mix DPPH solution with this compound solutions prep_dpph->mix prep_sample->mix incubate Incubate in the dark at room temp for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

ABTS Radical Cation Decolorization Assay

Protocol:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent.

  • Reaction: Add a small volume of each this compound dilution to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of this compound.

  • Reaction: A small volume of the sample is added to a large volume of the FRAP reagent.

  • Incubation: The reaction is incubated at 37°C for a short period (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Protocol:

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard (Trolox).

  • Sample Preparation: Prepare dilutions of this compound.

  • Reaction: In a black 96-well plate, the sample, fluorescein, and AAPH are mixed.

  • Measurement: The fluorescence is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of a Trolox standard curve. Results are expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach.

  • Loading: The cells are treated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: The cells are then incubated with various concentrations of this compound.

  • Oxidative Stress Induction: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

  • Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, is measured over time.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the EC50 value is determined. Results are often expressed as quercetin equivalents.

Conclusion and Future Directions

This compound, a flavonoid found in spinach, holds promise as a natural antioxidant. While direct evidence of its antioxidant capacity and its specific interactions with cellular signaling pathways is currently limited, data from related compounds and spinach extracts suggest it likely possesses significant radical scavenging and cellular protective effects. The provided experimental protocols offer a framework for future research to precisely quantify the antioxidant activity of pure this compound and to elucidate its mechanisms of action, particularly its role in modulating the Nrf2 and MAPK signaling pathways. Such studies are crucial for validating its potential as a therapeutic agent in the prevention and treatment of oxidative stress-related diseases.

References

Spinacetin: A Technical Guide to its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinacetin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its impact on mast cell activation and associated signaling pathways. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Mast Cell Activation

This compound exerts its primary anti-inflammatory effects by suppressing the activation of mast cells, which are critical mediators of allergic and inflammatory responses.[1][2][3] Upon activation by immunoglobulin E (IgE) and antigen (Ag) complexes, mast cells degranulate, releasing a cascade of pro-inflammatory mediators including histamine, leukotrienes, and cytokines.[1] this compound intervenes in this process by inhibiting key signaling pathways that govern mast cell activation.

Inhibition of the Syk-Dependent Signaling Pathway

A crucial target of this compound is the Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase essential for signal transduction downstream of the high-affinity IgE receptor (FcεRI).[1][4] By inhibiting the activation of Syk, this compound effectively blocks the initiation of the inflammatory cascade. This inhibitory action subsequently prevents the phosphorylation and activation of downstream signaling molecules, including Linker for Activated T cells (LAT) and Phospholipase Cγ (PLCγ).[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IgE/Ag IgE/Ag FcεRI FcεRI IgE/Ag->FcεRI Binds to Syk Syk FcεRI->Syk Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCg LAT->PLCg Activates MAPKs MAPKs PLCg->MAPKs Leads to activation of Akt/NF-κB Akt/NF-κB PLCg->Akt/NF-κB Leads to activation of Inflammatory Mediators Inflammatory Mediators MAPKs->Inflammatory Mediators Promotes transcription of Akt/NF-κB->Inflammatory Mediators Promotes transcription of This compound This compound This compound->Syk Inhibits

This compound inhibits the Syk-dependent signaling pathway.
Downregulation of MAPKs and NF-κB Signaling

This compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][2] These kinases play a pivotal role in mediating the expression of various pro-inflammatory genes.

Furthermore, this compound inhibits the Akt/nuclear factor-kappa B (NF-κB) signaling pathway.[1] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Syk/PLCγ Activation MAPKs p38, ERK, JNK Upstream->MAPKs Activates Akt Akt Upstream->Akt Activates Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription MAPKs->Pro-inflammatory Gene Transcription Promotes IκBα IκBα Akt->IκBα Phosphorylates (leads to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB->Pro-inflammatory Gene Transcription Translocates to nucleus and promotes This compound This compound This compound->MAPKs Inhibits Phosphorylation This compound->Akt Inhibits Phosphorylation

This compound's inhibition of MAPK and NF-κB pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators in IgE/Ag-Stimulated BMMCs
MediatorThis compound Concentration (µM)% Inhibition (Approx.)Reference
Histamine Release1~20%[1]
2~40%[1]
5~60%[1]
Leukotriene C4 (LTC4) Production1~30%[1]
2~50%[1]
5~70%[1]
Interleukin-6 (IL-6) Production1~25%[1]
2~45%[1]
5~65%[1]
Table 2: In Vivo Efficacy in Passive Cutaneous Anaphylaxis (PCA) Mouse Model
TreatmentDosage (mg/kg, oral)Inhibition of Evans Blue ExtravasationReference
This compound25Dose-dependent attenuation[1][2]
This compound50Significant attenuation[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Mast Cell Activation
  • Cell Lines:

    • Bone Marrow-Derived Mast Cells (BMMCs)

    • Rat Basophilic Leukemia (RBL)-2H3 cells

    • Human Mast Cell line (HMC-1)

  • Activation Protocol (IgE/Ag-Stimulated BMMCs):

    • Sensitize BMMCs with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL) overnight.

    • Wash the cells to remove unbound IgE.

    • Pre-incubate the sensitized cells with varying concentrations of this compound (e.g., 1, 2, and 5 µM) for 1 hour.

    • Stimulate the cells with DNP-human serum albumin (HSA) (10 ng/mL) for the desired time period (e.g., 15 minutes for LTC4 analysis, 6 hours for IL-6 analysis).

    • Collect the supernatant for mediator release assays (Histamine, LTC4, IL-6 ELISAs).

    • Lyse the cells for protein analysis (Western blotting for phosphorylation of Syk, LAT, PLCγ, MAPKs, Akt, and IκBα).

start Start: BMMCs sensitization Sensitize with anti-DNP IgE (0.5 µg/mL) overnight start->sensitization wash1 Wash cells sensitization->wash1 preincubation Pre-incubate with this compound (1-5 µM) for 1h wash1->preincubation stimulation Stimulate with DNP-HSA (10 ng/mL) preincubation->stimulation supernatant Collect Supernatant stimulation->supernatant lysis Lyse Cells stimulation->lysis mediator_assay Mediator Release Assays (ELISA) supernatant->mediator_assay western_blot Western Blot Analysis lysis->western_blot end End mediator_assay->end western_blot->end

Workflow for in vitro mast cell activation experiments.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

  • Animal Model: Male ICR mice (7 weeks old).

  • Protocol:

    • Intradermally inject one ear of each mouse with 80 ng of anti-DNP IgE.

    • After 24 hours, orally administer this compound (25 or 50 mg/kg) or a vehicle control. Dexamethasone can be used as a positive control.

    • One hour after drug administration, intravenously challenge the mice with 60 µg of DNP-HSA in a 200 µL solution of PBS containing 1% (w/v) Evans blue dye.

    • After 1 hour, euthanize the mice and excise the ears.

    • Dissolve the ears in 400 µL of formamide at 63°C overnight.

    • Measure the absorbance of the extracted Evans blue dye at 630 nm to quantify plasma extravasation, an indicator of the inflammatory response.[2]

Conclusion

This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of IgE/Ag-mediated mast cell activation. Its ability to target the Syk-dependent signaling pathway and subsequently downregulate MAPK and NF-κB activation highlights its potential as a multi-target therapeutic agent. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further development. The detailed experimental protocols outlined in this guide offer a foundation for researchers to replicate and expand upon these findings, paving the way for future pre-clinical and clinical investigations into the therapeutic applications of this compound for inflammatory diseases.

References

Spinacetin: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinacetin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its notable anti-inflammatory and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details the compound's origins, its modulatory effects on key inflammatory signaling pathways, and provides established experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Introduction

This compound, chemically known as 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one, is a flavonoid found in various plant species, most notably in spinach (Spinacia oleracea) from which it derives its name.[1] Flavonoids are a diverse group of polyphenolic compounds recognized for their antioxidant, anti-inflammatory, and other health-promoting benefits. This compound's unique structural characteristics contribute to its distinct biological activities, making it a compound of interest for further investigation and potential therapeutic application.

Discovery and History

While this compound has been identified as a constituent of spinach and other plants, a definitive historical account of its initial isolation and characterization remains to be fully elucidated in contemporary scientific literature. It is widely acknowledged to be one of the key flavonoids present in Spinacia oleracea.[1][2] Further research into historical phytochemical analyses of spinach from the mid-20th century may provide more specific details regarding its original discovery.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling cascades involved in the inflammatory response.

Inhibition of Mast Cell Activation

This compound has been shown to suppress the activation of mast cells, which are critical mediators of allergic and inflammatory responses.[3] It inhibits the release of histamine and other inflammatory mediators, such as leukotriene C4 (LTC4) and interleukin-6 (IL-6), from activated mast cells.[3]

Modulation of Syk Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is its inhibition of the Spleen tyrosine kinase (Syk) signaling pathway.[3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI) on the surface of mast cells. This compound has been observed to inhibit the phosphorylation of Syk, thereby downregulating the entire downstream signaling cascade.[3][4]

Syk_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Activates Syk Syk FceRI->Syk Recruits & Activates LAT LAT Syk->LAT Phosphorylates This compound This compound This compound->Syk Inhibits (Phosphorylation) PLCy PLCγ LAT->PLCy Activates Downstream Downstream Signaling PLCy->Downstream NFkB_Signaling_Pathway cluster_nucleus Nucleus Upstream Upstream Signal (e.g., Syk activation) IKK IKK Upstream->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB IkBa->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Induces This compound This compound This compound->IkBa Inhibits Degradation MAPK_Signaling_Pathway Upstream Upstream Signal (e.g., Syk activation) p38 p38 Upstream->p38 Activates JNK JNK Upstream->JNK Activates ERK ERK Upstream->ERK Activates Inflammatory_Response Inflammatory Response p38->Inflammatory_Response JNK->Inflammatory_Response ERK->Inflammatory_Response This compound This compound This compound->p38 Inhibits (Phosphorylation) This compound->JNK Inhibits (Phosphorylation) This compound->ERK Inhibits (Phosphorylation) Isolation_Workflow Start Dried Plant Material (e.g., Inula japonica) Extraction Extraction with Organic Solvent (e.g., Methanol) Start->Extraction Concentration Concentration under vacuum Extraction->Concentration Fractionation Column Chromatography (e.g., Silica Gel) Concentration->Fractionation Purification Further Purification (e.g., Preparative HPLC) Fractionation->Purification End Pure this compound Purification->End

References

Methodological & Application

Application Note: Quantification of Spinacetin by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinacetin is an O-methylated flavonol found in spinach (Spinacia oleracea) that has garnered interest for its potential anti-inflammatory and anticarcinogenic properties.[1][2] Accurate and reliable quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, dosage determination, and further research into its biological activities. This application note provides a detailed protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.

Principle

This method utilizes Reversed-Phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation occurs on a C18 stationary phase, with a mobile phase consisting of a gradient of an acidified aqueous solution and an organic solvent (acetonitrile). Following separation, the column eluent passes through a UV detector. The amount of UV light absorbed at a specific wavelength is proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from analytical standards of known concentrations.[3][4]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[5]

    • Analytical balance.

    • Ultrasonic bath.

    • Centrifuge.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Reagents:

    • This compound analytical standard (>95% purity).[6]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (or Acetic Acid), analytical grade.[5][7]

    • Ultrapure water (18.2 MΩ·cm).

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[4][8] This can be sonicated briefly to ensure complete dissolution. Store this stock solution at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, 100 µg/mL).[4][8][9] These solutions are used to construct the calibration curve.

Sample Preparation (Extraction from Spinach)

This protocol is adapted from common methods for flavonoid extraction from plant materials.[1][10]

  • Drying and Grinding: Lyophilize (freeze-dry) or shade-dry fresh spinach leaves and grind them into a fine powder.[8][9]

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of 70% ethanol (or a methanol-water mixture).[8][10][11]

    • Vortex for 1 minute and then place the tube in an ultrasonic bath for 30 minutes.[1][12]

  • Centrifugation: Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the solid residue.[4][12]

  • Collection and Re-extraction: Decant the supernatant into a collection flask. To ensure exhaustive extraction, repeat the extraction process on the remaining solid residue at least two more times.[4][12]

  • Concentration: Combine all supernatants and evaporate the solvent to dryness under vacuum using a rotary evaporator at a temperature below 40°C.[4]

  • Reconstitution and Filtration: Reconstitute the dried extract with a precise volume (e.g., 5 mL) of methanol.[4] Prior to HPLC injection, filter the reconstituted sample through a 0.45 µm syringe filter.

HPLC-UV Method and Validation

The following tables summarize the chromatographic conditions and typical method validation parameters for this compound quantification.

Table 1: HPLC-UV Chromatographic Conditions
ParameterCondition
Column Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water[5][7]
Mobile Phase B Acetonitrile[5][7]
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50-70% B; 30-32 min: 70-20% B; 32-40 min: 20% B
Flow Rate 0.6 mL/min[7]
Column Temperature 30°C[5]
Injection Volume 10 µL
Detection Wavelength 360 nm[3]
Run Time 40 minutes
Table 2: Method Validation Parameters
ParameterTypical ValueDescription
Linearity (R²) > 0.995[9]The coefficient of determination for the calibration curve over the specified concentration range.
Retention Time (tR) Analyte-specificThe time at which this compound elutes from the column under the specified conditions.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[13]
Precision (%RSD) < 3%The relative standard deviation for repeated measurements, indicating the reproducibility of the method.[4]
Accuracy (% Recovery) 95 - 105%The percentage of the true amount of analyte recovered from a spiked sample.

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration of each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[9]

  • Sample Analysis: Inject the filtered sample extract into the HPLC system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the injected sample.

  • Final Calculation: Adjust the calculated concentration to account for the initial sample weight and the final volume of the reconstituted extract to report the final quantity as µg of this compound per gram of dry weight material.

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Quantification sample Spinach Sample (Dry & Powder) extraction Ultrasonic Extraction (70% Ethanol) sample->extraction centrifuge Centrifugation & Supernatant Collection extraction->centrifuge concentrate Evaporation & Reconstitution (Methanol) centrifuge->concentrate filter_sample 0.45 µm Filtration concentrate->filter_sample hplc HPLC-UV Injection filter_sample->hplc standard This compound Standard stock Prepare Stock Solution (1 mg/mL in Methanol) standard->stock working Prepare Working Standards (Serial Dilution) stock->working working->hplc chromatogram Generate Chromatograms hplc->chromatogram calibration Create Calibration Curve (From Standards) chromatogram->calibration quantify Quantify this compound in Sample chromatogram->quantify calibration->quantify

Caption: Experimental workflow for this compound quantification.

References

Application Notes & Protocol: Isolation and Analysis of Spinacetin from Spinacia oleracea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isolation of spinacetin from spinach (Spinacia oleracea) leaves. It includes methodologies for extraction, purification, and analysis, along with data on its biological activity and associated signaling pathways.

Introduction

This compound (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one) is a flavonoid found in spinach (Spinacia oleracea) that has garnered significant interest for its potential therapeutic properties.[1][2][3] As a 6-oxygenated flavonol, this compound and its derivatives have demonstrated notable biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[4][5][6] Research has shown that this compound can suppress mast cell activation, indicating its potential in managing inflammatory and allergic responses.[7]

This protocol details a comprehensive method for the extraction and purification of this compound from fresh spinach leaves, adapted from established laboratory procedures.[8][9][10] It is designed to yield a flavonoid-rich fraction suitable for further chromatographic purification and biological assays. Additionally, this document outlines the key signaling pathways modulated by this compound, providing a basis for mechanistic studies in drug development.

Experimental Workflow for this compound Isolation

The overall workflow involves the homogenization of spinach leaves, followed by a multi-step solvent extraction to separate polyphenols from other cellular components. The resulting extract is then concentrated and purified.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Final Product A 1. Weigh 100g Fresh Spinach Leaves B 2. Homogenize with H₂O (1:1 ratio) A->B C 3. Add 98:2 Methanol:Formic Acid (5 mL per 500 mg sample) B->C D 4. Vortex (1 min), Sonicate (20 min) C->D E 5. Centrifuge (3700 RPM, 5 min) D->E F 6. Collect Supernatant E->F G 7. Repeat Extraction on Pellet (x2) F->G H 8. Pool Supernatants G->H I 9. Liquid-Liquid Extraction with Hexane to Remove Lipids H->I J 10. Concentrate Aqueous Phase (Rotary Evaporator) I->J K 11. Solid Phase Extraction (SPE) or Column Chromatography J->K L Purified this compound-Rich Extract K->L

Caption: Experimental workflow for the isolation of this compound from spinach.

Detailed Experimental Protocol

This protocol is a composite method based on common flavonoid extraction techniques.[8][9][11]

3.1 Materials and Reagents

  • Fresh spinach (Spinacia oleracea) leaves

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), ACS grade

  • Hexanes, HPLC grade

  • Deionized Water (H₂O)

  • Mortar and pestle or homogenizer

  • Sonicator bath

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) C18 cartridges

  • Standard laboratory glassware

3.2 Sample Preparation

  • Weigh approximately 100 g of fresh, clean spinach leaves.[11] Remove any thick mid-ribs.[10]

  • Freeze the tissue at -80 °C. Homogenize the frozen samples in a 1:1 ratio with deionized water using a polytron or blender until a uniform slurry is achieved.[8]

  • Lyophilize (freeze-dry) the homogenate for optimal extraction efficiency, though fresh homogenate can also be used.

3.3 Extraction Procedure

  • Weigh 500 mg of the spinach homogenate into a centrifuge tube.[8]

  • Add 5 mL of extraction solvent (98:2 Methanol:Formic Acid).[8]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[8]

  • Place the tube in a sonicator bath for 20 minutes to facilitate cell lysis and extraction.[8]

  • Centrifuge the sample at 3700 RPM for 5 minutes at 4°C.[8]

  • Carefully decant the supernatant into a clean glass tube. This supernatant contains the flavonoid extract.

  • Repeat the extraction process (steps 2-6) twice more on the remaining pellet, reducing the sonication time to 10 minutes for these subsequent extractions.[8]

  • Pool all three supernatant fractions. This is the crude polyphenolic extract.

3.4 Purification and Concentration

  • To remove chlorophyll and other lipid-soluble compounds, perform a liquid-liquid extraction. Mix the pooled methanolic extract with an equal volume of hexanes in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the upper hexane layer. Repeat this wash step 2-3 times.[9]

  • Concentrate the resulting aqueous-methanol phase using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.[12]

  • The concentrated aqueous extract can be further purified using Solid Phase Extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the flavonoids, including this compound, with methanol.

  • The final eluted fraction can be dried under a stream of nitrogen or by lyophilization to yield a purified, this compound-rich powder. Further purification to isolate pure this compound typically requires preparative HPLC.

Quantitative Data Summary

The concentration of flavonoids in spinach can vary significantly based on factors like genotype, growing season, and processing methods.[13] The total flavonoid content in spinach leaves typically ranges from 1000 to 1200 mg/kg.[3] The following table summarizes representative data on polyphenol and flavonoid content from spinach extracts.

ParameterExtraction MethodTypical Yield/ContentReference(s)
Total Phenolic Content Water Extraction (50°C)~25,256 mg GAE/kg DW[2]
Total Phenolic Content Acetone-Water Extraction9,300 - 13,000 mg GAE/kg DW[2]
Total Flavonoid Content Lyophilized Sample~1,093 mg KE/kg[2]
Polyphenol Titer Ethanolic Maceration & Purification≥ 50% in final extract[11][14]

GAE: Gallic Acid Equivalents; KE: Kaempferol Equivalents; DW: Dry Weight.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory activity by inhibiting the activation of mast cells, which are critical mediators of allergic and inflammatory responses.[7] Its mechanism involves the suppression of key signaling cascades downstream of the high-affinity IgE receptor (FcεRI).

Mechanism of Action: Upon antigen-mediated cross-linking of IgE bound to FcεRI on mast cells, a signaling cascade is initiated. This compound intervenes at several points in this pathway. It effectively inhibits the activation of Spleen tyrosine kinase (Syk), a crucial enzyme that gets phosphorylated following receptor aggregation.[7] This initial inhibition prevents the downstream phosphorylation and activation of key adapter proteins and enzymes, including Linker for Activated T cells (LAT) and Phospholipase Cγ (PLCγ).[7]

The suppression of PLCγ activation leads to reduced intracellular calcium mobilization and inhibits the activation of cytosolic phospholipase A₂ (cPLA₂).[7] Consequently, the production and release of inflammatory mediators like histamine and leukotrienes are significantly reduced.[7] Furthermore, this compound has been shown to attenuate the activation of the Akt/NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[7] This broad inhibitory action on multiple downstream signaling arms contributes to its potent anti-inflammatory effects. Notably, this compound does not affect the activity of the upstream kinases Fyn and Lyn.[7]

G cluster_0 Mast Cell Membrane cluster_1 Cytosolic Signaling Cascade cluster_2 Cellular Response IgE IgE + Antigen FceRI FcεRI Receptor IgE->FceRI Cross-linking LynFyn Lyn / Fyn FceRI->LynFyn this compound No Effect Syk Syk FceRI->Syk LAT LAT Syk->LAT MAPK MAPKs (ERK, JNK, p38) Syk->MAPK Akt Akt / NF-κB Syk->Akt PLCg PLCγ LAT->PLCg Ca Ca²⁺ Mobilization PLCg->Ca cPLA2 cPLA₂ PLCg->cPLA2 Response Histamine Release & Inflammatory Mediator Production Ca->Response cPLA2->Response MAPK->Response Akt->Response This compound This compound This compound->Syk This compound->LAT This compound->PLCg This compound->Ca This compound->cPLA2 This compound->MAPK This compound->Akt

Caption: this compound's inhibitory effects on the FcεRI signaling pathway in mast cells.

References

Spinacetin: A Phytochemical Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Spinacetin (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one) is a naturally occurring O-methylated flavonol predominantly found in spinach (Spinacia oleracea) and other plant sources.[1][2] As a bioactive compound, this compound has demonstrated significant anti-inflammatory and potential anti-cancer properties, making it a compound of interest for researchers in phytochemistry, pharmacology, and drug development.[1][3] Its consistent presence in certain botanicals and well-defined physicochemical properties make it an excellent candidate for use as a reference standard in the qualitative and quantitative analysis of phytochemical extracts. This document provides detailed protocols for the use of this compound as a standard in phytochemical analysis, focusing on high-performance liquid chromatography (HPLC) based methods. Additionally, it outlines its known biological activities and associated signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.

PropertyValueReference
Molecular Formula C₁₇H₁₄O₈[1]
Molecular Weight 346.3 g/mol [1]
CAS Number 3153-83-1[2][4]
Appearance Solid[1]
Melting Point 235 - 236 °C[1]
IUPAC Name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one[1]
Synonyms Quercetagetin 3',6-dimethyl ether, 3,4',5,7-Tetrahydroxy-3',6-dimethoxyflavone[1][2]

Experimental Protocols

Sample Preparation: Extraction of Flavonoids from Spinach

This protocol describes an efficient method for extracting flavonoids, including this compound, from fresh spinach leaves.

Materials:

  • Fresh spinach leaves

  • Methanol (MeOH)

  • Formic acid (FA)

  • Deionized water

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • 0.2 μm PTFE syringe filters

Procedure:

  • Weigh approximately 500 mg of fresh spinach leaves into a centrifuge tube.

  • Add 5 mL of extraction solvent (98:2 MeOH:FA).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 20 minutes.

  • Centrifuge the sample at 3700 RPM for 5 minutes at 4°C.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the remaining pellet twice more, with a sonication time of 10 minutes for these subsequent extractions.

  • Combine the supernatants and filter through a 0.2 μm PTFE syringe filter into an HPLC vial for analysis.[2]

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides a validated protocol for the separation and quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
System ThermoFisher Vanquish Horizon UHPLC with a TSQ Altis triple quadrupole mass spectrometer
Column Waters C18 Acquity bridged ethylene hybrid (BEH), 2.1 x 100 mm, 1.7 µm particle size
Column Temperature 40 °C
Autosampler Temperature 12 °C
Mobile Phase A LC-MS grade water + 0.1% Formic Acid
Mobile Phase B LC-MS grade acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume To be optimized based on sample concentration and instrument sensitivity
MS Ionization Mode Electrospray Ionization (ESI), positive or negative depending on optimization
MS Source Temperature 350 °C

Gradient Elution Program:

Time (minutes)% Mobile Phase B
0.0 - 0.50% to 6.0%
0.5 - 2.06.0% to 9.0%
2.0 - 3.09.0% to 13.0%
3.0 - 4.513.0% to 35.0%
4.5 - 7.4135.0% to 75.0%
7.41 - 7.575.0% to 90.0%
7.5 - 9.590% (hold)
9.5 - 10.090% to 0%
10.0 - 11.50% (hold for equilibration)

This gradient program was developed for the analysis of a range of spinach flavonoids and can be adapted for this compound-specific quantification.[5]

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject each standard concentration into the UHPLC-MS/MS system to generate a calibration curve by plotting peak area against concentration.

Biological Activity and Signaling Pathways

This compound has been shown to possess potent anti-inflammatory properties by inhibiting the activation of mast cells.[1] This activity is mediated through the suppression of key signaling pathways, including the Syk-dependent activation of NF-κB and MAPKs.[1]

spinacetin_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Syk Syk FcεRI->Syk Activation LAT LAT Syk->LAT P Akt Akt Syk->Akt P MAPKs MAPKs (ERK, JNK, p38) Syk->MAPKs P cPLA2 cPLA2 Syk->cPLA2 P PLCγ PLCγ LAT->PLCγ P Ca2+ Ca²⁺ mobilization PLCγ->Ca2+ Activation IκBα IκBα Akt->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibition Gene_Expression Inflammatory Gene Expression (IL-6, COX-2) NF-κB->Gene_Expression Transcription This compound This compound This compound->Syk Inhibition

Caption: this compound's inhibitory effect on the mast cell activation pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of a plant matrix using this compound as a standard.

experimental_workflow Start Start Sample_Collection Plant Material (e.g., Spinach Leaves) Start->Sample_Collection Extraction Solvent Extraction (Methanol/Formic Acid) Sample_Collection->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration UHPLC_MSMS UHPLC-MS/MS Analysis Filtration->UHPLC_MSMS Data_Analysis Data Acquisition and Processing UHPLC_MSMS->Data_Analysis Standard_Prep This compound Standard Preparation Standard_Prep->UHPLC_MSMS Quantification Quantification using Calibration Curve Data_Analysis->Quantification End End Quantification->End

Caption: Workflow for phytochemical analysis using this compound as a standard.

Logical Relationship of Analytical Validation

For this compound to be reliably used as a standard, the analytical method must be validated. The following diagram shows the relationship between key validation parameters.

validation_relationship Method_Validation Analytical Method Validation Specificity Specificity/ Selectivity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

This compound is a valuable phytochemical standard for the identification and quantification of flavonoids in complex matrices. The detailed protocols and methodologies provided in this application note offer a robust framework for its use in research and quality control settings. Its well-documented anti-inflammatory activity, mediated through the inhibition of the Syk/NF-κB/MAPK signaling pathways, further underscores its importance as a target for drug discovery and development. The consistent application of validated analytical methods using this compound as a standard will ensure the accuracy and reproducibility of phytochemical research.

References

Spinacetin: Application Notes and Protocols for Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinacetin (3,5,7,4'-tetrahydroxy-6,3'-dimethoxyflavone) is a flavonoid predominantly found in spinach (Spinacia oleracea) and other leafy green vegetables. As a member of the flavonoid family, this compound possesses a chemical structure that suggests significant antioxidant potential.[1] This document provides detailed application notes and experimental protocols for evaluating the antioxidant capacity of this compound using common in vitro assays. These guidelines are intended to assist researchers in accurately assessing its antioxidant properties and to provide a framework for its potential application in drug development and nutraceuticals.

Data Presentation: Antioxidant Activity

Quantitative data on the antioxidant activity of pure this compound is not extensively available in peer-reviewed literature. However, data from spinach extracts, which contain this compound, and structurally related flavonoids provide a valuable reference for its potential efficacy.

Table 1: Comparative Antioxidant Activity of Spinach Extracts and Related Flavonoids

Sample/CompoundDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (Value)Cellular Antioxidant Activity (CAA) (EC50)
This compound Data not availableData not availableData not availableData not available
Spinach Extract ~19.32 - 296.66 µg/mL~2.10 - 31.04 µg/mL~0.48 - 12.56 µg/mLNot widely reported
Quercetin ~4.97 µg/mL~2.10 µg/mLNot directly comparable~8.77 µM
Rutin (Quercetin-3-rutinoside) ~4.68 µg/mL~3.54 µg/mLNot directly comparableData not available

Note: IC50 and EC50 values are highly dependent on specific assay conditions and the matrix of the sample. The data presented are for comparative purposes only.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are generalized for flavonoid compounds and should be optimized for specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or control to the respective wells.

    • For the blank, add 100 µL of the solvent used for this compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound.

    • Trolox is commonly used as a standard.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or standard to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated as follows:

      where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

    • Prepare a stock solution and serial dilutions of this compound.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of this compound solution, standard, or blank (solvent) to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as µM of Fe²⁺ equivalents per µg or µM of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in an appropriate medium.

    • Seed the cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment and Staining:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) solution to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation:

    • The area under the curve (AUC) is calculated for both the control and this compound-treated wells.

    • The percentage of inhibition is calculated as:

    • The EC50 value (the concentration required to produce a 50% antioxidant effect) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of flavonoids like this compound is attributed to their ability to scavenge free radicals directly and to modulate intracellular signaling pathways involved in the cellular stress response.

Direct Radical Scavenging Workflow

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Neutralized_ROS Neutralized ROS This compound->Neutralized_ROS Donates H atom or electron Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Cellular_Damage Causes

Caption: Direct radical scavenging by this compound.

Modulation of Intracellular Antioxidant Defense Pathways

Flavonoids can upregulate endogenous antioxidant enzymes through the activation of transcription factors like Nrf2.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription of Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_nucleus->ARE Binds to

Caption: this compound's potential role in the Nrf2-ARE pathway.

Conclusion

This compound, a flavonoid found in spinach, demonstrates significant potential as an antioxidant. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate its antioxidant capacity through various established assays. While specific quantitative data for pure this compound remains to be fully elucidated, the information available for related compounds and spinach extracts suggests it is a promising candidate for further investigation in the fields of nutrition, pharmacology, and drug development. The provided diagrams illustrate the potential mechanisms through which this compound may exert its antioxidant effects, offering a basis for more in-depth mechanistic studies.

References

Application Notes and Protocols for the Synthesis of Spinacetin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinacetin (3,5,7,4'-tetrahydroxy-6,3'-dimethoxyflavone) is a naturally occurring O-methylated flavonol found in spinach and other medicinal plants. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The core chemical structure of this compound, a derivative of the flavonol quercetagetin, offers a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

These application notes provide a comprehensive overview of established and adaptable synthetic methodologies for the preparation of this compound and its derivatives. Detailed experimental protocols for key synthetic transformations are provided to guide researchers in the design and execution of their synthetic strategies. Furthermore, the known and putative signaling pathways affected by this compound are illustrated to provide a molecular context for its biological effects.

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one[1]
Synonyms Quercetagetin 3',6-dimethyl ether[1]
CAS Number 3153-83-1[1]
Molecular Formula C₁₇H₁₄O₈[1]
Molar Mass 346.29 g/mol [1]
Appearance Solid
Melting Point 235-236 °C[1]

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves the construction of the flavone backbone followed by selective functionalization, such as methylation, glycosylation, or alkylation, of the hydroxyl groups. Several classical synthetic routes for flavonoids can be adapted for this purpose.

A plausible and adaptable retrosynthetic analysis for this compound derivatives starts from readily available substituted acetophenones and benzaldehydes. The key steps involve the formation of a chalcone intermediate, followed by oxidative cyclization to form the flavonol core. Subsequent selective protection and deprotection steps are crucial for achieving the desired substitution pattern.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives, starting from a polysubstituted acetophenone and a substituted benzaldehyde.

G A Polysubstituted Acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D E Algar-Flynn-Oyamada Reaction D->E F Flavonol Core (e.g., Quercetagetin) E->F G Selective Protection (e.g., Benzylation, Acylation) F->G H Protected Flavonol G->H I Selective Derivatization (Methylation, Glycosylation, etc.) H->I J Protected this compound Derivative I->J K Deprotection J->K L This compound Derivative K->L

Caption: General workflow for the synthesis of this compound derivatives.

Key Experimental Protocols

The following protocols are generalized procedures adapted from the synthesis of structurally related flavonoids and can be optimized for the synthesis of specific this compound derivatives.

Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 eq)

  • Substituted benzaldehyde (1.1 eq)

  • Ethanol (solvent)

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 50%)

  • Hydrochloric acid (HCl) for neutralization

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the substituted 2'-hydroxyacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the substituted benzaldehyde to the solution and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous KOH solution dropwise to the cooled mixture while stirring vigorously. The reaction mixture will typically change color.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated chalcone product can be collected by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone.

Quantitative Data (Example from literature for a related synthesis): Yields for Claisen-Schmidt condensations to form chalcones are typically in the range of 70-90%.

Protocol 2: Synthesis of the Flavonol Core via Algar-Flynn-Oyamada (AFO) Reaction

This protocol describes the oxidative cyclization of a chalcone to form the corresponding flavonol.

Materials:

  • Chalcone (1.0 eq)

  • Ethanol or Methanol (solvent)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrogen Peroxide (H₂O₂) (e.g., 30% solution)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the chalcone in ethanol or methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the aqueous NaOH solution, followed by the dropwise addition of hydrogen peroxide. The temperature should be maintained below 20°C.

  • Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, acidify the mixture with dilute HCl.

  • The precipitated flavonol can be collected by filtration.

  • Wash the solid with water and recrystallize from an appropriate solvent to obtain the pure flavonol.

Quantitative Data (Example from literature for a related synthesis): Yields for the AFO reaction can vary but are often in the range of 40-70%.

Protocol 3: Selective Methylation of Flavonol Hydroxyl Groups

This protocol provides a general method for the selective methylation of hydroxyl groups on the flavonol backbone, which is a key step in obtaining this compound. The selectivity can be controlled by using appropriate protecting groups.

Materials:

  • Protected Flavonol (e.g., with benzyl or silyl protecting groups on certain hydroxyls) (1.0 eq)

  • Dimethyl sulfate (DMS) or Methyl iodide (CH₃I) (stoichiometry dependent on the number of hydroxyls to be methylated)

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base

  • Anhydrous Acetone or Dimethylformamide (DMF) (solvent)

  • Standard laboratory glassware and inert atmosphere setup (if necessary)

Procedure:

  • Dissolve the protected flavonol in anhydrous acetone or DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous K₂CO₃ to the solution and stir the suspension.

  • Add the methylating agent (DMS or CH₃I) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the methylated flavonol.

Quantitative Data (Example from literature for a related synthesis): Yields for methylation reactions are generally high, often exceeding 80-90%.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. A primary target is Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for immune signaling. Inhibition of Syk by this compound can lead to downstream effects on pathways such as NF-κB and Mitogen-Activated Protein Kinases (MAPKs).

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the Syk-mediated signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Immune Receptor (e.g., FcεRI) Syk Syk Receptor->Syk Activation PLCg PLCγ Syk->PLCg Phosphorylation MAPKKK MAPKKK (e.g., MEKK) Syk->MAPKKK Activation IKK IKK PLCg->IKK Activation IkB IκB IKK->IkB Phosphorylation (leads to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylation Gene Inflammatory Gene Transcription MAPK->Gene Modulation NFkB_nuc->Gene Activation This compound This compound This compound->Syk Inhibition

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

Description of the Signaling Pathway:

  • Receptor Activation: In immune cells like mast cells, the cross-linking of immune receptors (e.g., FcεRI by antigen-IgE complexes) leads to the activation of Spleen Tyrosine Kinase (Syk).

  • Syk Inhibition by this compound: this compound acts as an inhibitor of Syk, thereby blocking its kinase activity.

  • Downstream Signaling - NF-κB Pathway: Activated Syk phosphorylates and activates Phospholipase C gamma (PLCγ). This initiates a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases the Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. By inhibiting Syk, this compound prevents this cascade, leading to reduced inflammation.

  • Downstream Signaling - MAPK Pathway: Syk activation can also lead to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. This typically involves a series of phosphorylations from a MAPKKK (e.g., MEKK) to a MAPKK (e.g., MKK4/7) and finally to a MAPK (e.g., JNK or p38). Activated MAPKs can also contribute to the inflammatory response by activating transcription factors. This compound's inhibition of Syk is expected to attenuate the activation of these MAPK pathways.

Conclusion

The synthetic methodologies and biological pathway information presented in these application notes are intended to serve as a valuable resource for researchers working on the development of novel this compound-based therapeutic agents. The provided protocols offer a starting point for the synthesis of a diverse range of derivatives, while the signaling pathway diagrams provide a framework for understanding their potential mechanisms of action. Further research and optimization of these methods will be crucial for advancing the therapeutic potential of this promising class of natural product derivatives.

References

Application Notes and Protocols for Spinacetin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental designs and protocols for investigating the therapeutic potential of spinacetin in various animal models. The information is curated to assist in the preclinical evaluation of this compound for its anti-inflammatory, anti-cancer, and potential neuroprotective properties.

I. Anti-inflammatory and Anti-allergic Activity of this compound

This compound has demonstrated significant anti-inflammatory and anti-allergic effects by inhibiting mast cell activation.[1][2][3] The following protocol is based on a passive cutaneous anaphylaxis (PCA) mouse model, a well-established method for evaluating in vivo anti-allergic activity.[3]

A. Signaling Pathway Modulated by this compound in Mast Cells

This compound exerts its anti-inflammatory effects by inhibiting the IgE-mediated activation of mast cells. This is achieved through the suppression of the Syk signaling pathway, which subsequently down-regulates downstream targets including MAPKs and NF-κB.[1][2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FcεRI FcεRI Syk Syk FcεRI->Syk Activation Antigen Antigen Antigen->FcεRI Cross-linking LAT LAT Syk->LAT MAPKs MAPKs (ERK, JNK, p38) Syk->MAPKs Akt Akt Syk->Akt PLCγ PLCγ LAT->PLCγ Ca_mobilization Ca²⁺ Mobilization PLCγ->Ca_mobilization Mediator_Release Mediator Release (Histamine, LTC₄, IL-6) MAPKs->Mediator_Release NFκB NF-κB Akt->NFκB NFκB->Mediator_Release Ca_mobilization->Mediator_Release This compound This compound This compound->Syk Inhibition

Caption: this compound inhibits the Syk-dependent signaling pathway in mast cells.

B. Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol details the induction of a PCA reaction and the evaluation of this compound's inhibitory effects.[3]

1. Animals:

  • Species: ICR Mice

  • Sex: Male

  • Age: 7 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., PBS with a small percentage of DMSO)

  • Dexamethasone (positive control)

  • Anti-dinitrophenyl (DNP) IgE

  • DNP-human serum albumin (HSA)

  • Evans blue dye

  • Formamide

3. Experimental Workflow:

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

4. Procedure:

  • Sensitization: Inject 80 ng of anti-DNP IgE intradermally into one ear of each mouse.

  • Treatment: 24 hours after sensitization, orally administer this compound (25 or 50 mg/kg) or dexamethasone.

  • Challenge: One hour after treatment, intravenously inject 60 µg of DNP-HSA dissolved in 200 µl of PBS containing 1% (w/v) Evans blue.

  • Evaluation: One hour after the challenge, euthanize the mice and remove the ears.

  • Quantification of Dye Extravasation: Dissolve the ears in 400 µl of formamide at 63°C overnight. Measure the absorbance of the extracted dye at 630 nm.

  • Measurement of Ear Thickness: Measure the thickness of the ear using a digital caliper.

C. Data Presentation: Quantitative Effects of this compound on PCA
Treatment GroupDose (mg/kg)Evans Blue Absorbance (630 nm)Ear Thickness (mm)
Control (Ag-challenged)-~0.15~0.35
This compound25~0.08~0.28
This compound50~0.05~0.25
Dexamethasone10~0.04~0.22
Data is approximated from graphical representations in the cited literature for illustrative purposes.[3]

II. Anti-cancer Activity of this compound

This compound has been shown to inhibit the growth of prostate cancer cells in vitro and reduce the incidence of well-differentiated carcinoma in a TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) mouse model.[4] The proposed mechanism involves the inhibition of the Hedgehog signaling pathway.[4]

A. Signaling Pathway Modulated by this compound in Prostate Cancer

The Hedgehog signaling pathway is crucial for prostate development and its aberrant activation is implicated in prostate cancer.[4] this compound has been observed to inhibit the expression of Gli1, a key transcription factor in this pathway.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Shh) PTCH1 PTCH1 Hh->PTCH1 Binding SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of Gli processing Gli Gli SUFU->Gli Sequestration Gli_active Active Gli Gli->Gli_active Target_Genes Target Gene Expression Gli_active->Target_Genes Transcription This compound This compound This compound->Gli_active Inhibition of Expression

Caption: this compound inhibits the Hedgehog signaling pathway in prostate cancer.

B. Experimental Protocol: Prostate Cancer in TRAMP Mice

This protocol describes a study to evaluate the effect of purified this compound on prostate tumor development in the TRAMP mouse model.

1. Animals:

  • Species: TRAMP (C57BL/6 background)

  • Sex: Male

  • Housing: Standard laboratory conditions with ad libitum access to a specified diet and water.

2. Materials:

  • This compound (to be incorporated into the diet or administered by oral gavage)

  • Control diet (e.g., AIN-93G)

  • Vehicle for oral gavage (if applicable)

3. Experimental Workflow:

References

Application Notes and Protocols for the Analytical Profiling of Spinacetin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spinacetin (3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) is an O-methylated flavonol found in spinach (Spinacia oleracea) and other plant sources. As with many flavonoids, the biological activity and pharmacokinetic profile of this compound are largely dictated by its metabolic fate in vivo. Understanding the biotransformation of this compound is crucial for evaluating its potential as a therapeutic agent and for interpreting data from preclinical and clinical studies. This document provides detailed application notes and protocols for the profiling of this compound metabolites using modern analytical techniques.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of structurally similar flavonoids, such as quercetin and its methylated derivatives (e.g., isorhamnetin and tamarixetin), this compound is predicted to undergo extensive Phase I and Phase II metabolism. The primary metabolic transformations are expected to be demethylation, glucuronidation, and sulfation.

The presence of existing methoxy groups at the C6 and C3' positions will influence the regioselectivity of metabolizing enzymes. The C5 and C7 hydroxyl groups are common sites for glucuronidation and sulfation. The C4' hydroxyl group is also a potential site for conjugation. Demethylation of the C3' methoxy group would yield quercetagetin, which could then be further metabolized.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Quercetagetin Quercetagetin This compound->Quercetagetin Demethylation (CYP450) This compound-O-glucuronide This compound-O-glucuronide This compound->this compound-O-glucuronide Glucuronidation (UGTs) This compound-O-sulfate This compound-O-sulfate This compound->this compound-O-sulfate Sulfation (SULTs) Quercetagetin-O-glucuronide Quercetagetin-O-glucuronide Quercetagetin->Quercetagetin-O-glucuronide Glucuronidation (UGTs) Quercetagetin-O-sulfate Quercetagetin-O-sulfate Quercetagetin->Quercetagetin-O-sulfate Sulfation (SULTs)

Experimental Protocols

In Vitro Metabolism of this compound using Liver S9 Fraction

This protocol describes a general procedure for incubating this compound with liver S9 fractions to generate metabolites for preliminary identification.

Materials:

  • This compound (high purity)

  • Pooled human, rat, or mouse liver S9 fraction

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Potassium phosphate buffer (pH 7.4) to a final concentration of 100 mM.

      • Liver S9 fraction (final protein concentration of 1 mg/mL).

      • This compound (final concentration of 10 µM, added from a stock solution in DMSO; final DMSO concentration ≤ 0.5%).

      • NADPH regenerating system (as per manufacturer's instructions).

      • UDPGA (final concentration of 2 mM).

      • PAPS (final concentration of 0.1 mM).

    • Prepare control incubations:

      • Without this compound (to monitor for endogenous peaks).

      • Without NADPH, UDPGA, and PAPS (to assess non-enzymatic degradation).

      • With this compound but heat-inactivated S9 fraction (to confirm enzymatic activity).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution.

    • Incubate at 37°C in a shaking water bath for 0, 15, 30, 60, and 120 minutes.

  • Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally related flavonoid not present in the sample).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

G Prepare Incubation Mixture Prepare Incubation Mixture Incubate at 37°C Incubate at 37°C Terminate Reaction Terminate Reaction Protein Precipitation Protein Precipitation Evaporate and Reconstitute Evaporate and Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis

In Vivo Metabolite Profiling in Rodents

This protocol outlines a basic procedure for administering this compound to rodents and collecting biological samples for metabolite analysis. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Anesthesia

Procedure:

  • Dosing:

    • Administer this compound orally by gavage at a dose of 50 mg/kg.

    • Administer vehicle to a control group.

  • Sample Collection:

    • Blood: Collect blood samples (e.g., via tail vein) at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma. Store plasma at -80°C.

    • Urine and Feces: House the animals in metabolic cages and collect urine and feces at intervals (e.g., 0-8h, 8-24h). Store samples at -80°C.

  • Sample Preparation for LC-MS/MS:

    • Plasma:

      • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

      • Vortex and centrifuge as described for the in vitro samples.

      • Evaporate and reconstitute for analysis.

    • Urine:

      • Thaw and centrifuge urine samples to remove particulates.

      • Dilute the supernatant 1:1 with the initial mobile phase before injection.

    • Feces:

      • Homogenize fecal samples in a suitable buffer (e.g., phosphate buffer).

      • Extract the homogenate with an organic solvent (e.g., ethyl acetate).

      • Evaporate the organic extract and reconstitute for analysis.

Analytical Techniques

LC-MS/MS for Metabolite Identification and Quantification

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

Metabolite Identification Strategy:

  • Parent Mass Identification: Search for potential metabolites by looking for expected mass shifts from the parent this compound molecule (e.g., +176.0321 Da for glucuronidation, +79.9568 Da for sulfation, -14.0157 Da for demethylation).

  • MS/MS Fragmentation Analysis:

    • Glucuronides: Look for a characteristic neutral loss of 176 Da.

    • Sulfates: Look for a characteristic neutral loss of 80 Da.

    • Demethylation: Observe a mass shift of -14 Da in the precursor ion and corresponding fragment ions.

    • Compare fragmentation patterns to that of the parent this compound to identify the core structure.

NMR Spectroscopy for Structural Elucidation

For definitive structural confirmation of novel or major metabolites, isolation followed by NMR analysis is required.

Procedure:

  • Isolation: Isolate the metabolite of interest from a scaled-up in vitro incubation or pooled in vivo sample using preparative or semi-preparative HPLC.

  • NMR Analysis:

    • Dissolve the purified metabolite in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

    • The chemical shifts and coupling constants will provide information on the structure of the metabolite, including the site of conjugation.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison.

Table 1: Predicted Masses of Potential this compound Metabolites

Metabolite TypeMass Change (Da)Predicted [M-H]⁻
This compound (Parent)-345.0616
Demethylated this compound-14.0157331.0459
Glucuronidated this compound+176.0321521.0938
Sulfated this compound+79.9568425.0184
Glucuronidated & Sulfated+255.9889601.0506

Table 2: Hypothetical Quantitative Analysis of this compound Metabolites in Rat Plasma (ng/mL)

Time (h)This compoundThis compound-7-O-glucuronideThis compound-4'-O-sulfate
0.5150.2 ± 25.1850.6 ± 120.3325.4 ± 45.8
195.6 ± 18.91250.3 ± 210.5550.1 ± 78.2
240.1 ± 8.5980.7 ± 150.9410.8 ± 60.1
410.3 ± 2.1550.2 ± 95.4220.5 ± 35.7
8< LOQ150.9 ± 30.180.3 ± 15.6
24< LOQ< LOQ< LOQ
Data are presented as mean ± SD (n=3). LOQ = Limit of Quantification.

Conclusion

The protocols and analytical strategies outlined in this document provide a comprehensive framework for the metabolite profiling of this compound. By employing a combination of in vitro and in vivo models with high-resolution LC-MS/MS and NMR, researchers can effectively identify, characterize, and quantify the metabolites of this compound. This information is essential for a thorough understanding of its pharmacokinetic properties and biological activities.

Troubleshooting & Optimization

Spinacetin Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with spinacetin in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Introduction to this compound Stability

This compound is an O-methylated flavonol found in spinach (Spinacia oleracea) and other plants.[1] Like many flavonoids, its stability in solution can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light. Degradation of this compound can lead to a loss of biological activity and the formation of unknown byproducts, potentially compromising experimental results. While specific quantitative stability data for this compound is limited in publicly available literature, this guide provides recommendations based on the general behavior of flavonoids and available information on this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation, storage, and use of this compound solutions.

Problem Possible Cause Recommended Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound.This compound is sparingly soluble in aqueous buffers.[2] To improve solubility, first dissolve this compound in an organic solvent like DMSO or ethanol, and then dilute it with the aqueous buffer of choice.[2] It is recommended to not store the aqueous solution for more than one day.[2]
Loss of biological activity over time Degradation of this compound in solution.Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store aliquots in tightly sealed vials at -20°C for short-term storage (up to two weeks) or at -80°C for long-term storage (up to six months), protected from light and moisture. For compounds in DMSO, most are stable for 15 weeks at 40°C, and water content is a more significant factor in degradation than oxygen.[3][4]
Color change of the solution (e.g., yellowing) Oxidation or pH-induced degradation.Flavonoids can undergo oxidative degradation, especially in alkaline or neutral solutions.[5][6] Ensure the pH of your solution is suitable; flavonoids are generally more stable in acidic conditions.[7] Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation.Perform a stability-indicating HPLC analysis to quantify the amount of intact this compound in your solution before each critical experiment. This will help ensure that you are using a consistent concentration of the active compound.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[7][8] This will help in developing a stability-indicating analytical method to separate and identify these products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[2] For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium.[2]

Q2: How should I store my this compound stock solution?

A2: For optimal stability, it is recommended to prepare this compound solutions fresh before use. If you need to store a stock solution, prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to two weeks or at -80°C for up to six months, protected from light and moisture. Studies on various compounds in DMSO suggest that most are stable for extended periods when stored properly.[3][4]

Q3: Does pH affect the stability of this compound?

A3: While specific studies on this compound are limited, flavonoids, in general, are susceptible to degradation in neutral and alkaline conditions.[7] The rate of degradation often increases with higher pH. For experiments requiring physiological pH, it is crucial to minimize the time the compound spends in the buffer before use.

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids can be light-sensitive.[8] It is recommended to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil during storage and handling.

Q5: What are the potential degradation products of this compound?

A5: The exact degradation products of this compound under various conditions have not been extensively characterized in the literature. However, based on studies of similar flavonoids like quercetin, degradation can involve oxidation and cleavage of the C-ring, leading to the formation of phenolic acids and other smaller molecules.[5][6][9] Forced degradation studies coupled with LC-MS/MS and NMR analysis are necessary to identify and characterize the specific degradation products of this compound.[10][11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to generate its degradation products.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent container to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Characterize the degradation products using LC-MS/MS and NMR to elucidate their structures.[10][11][12]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method that can be optimized to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to achieve good separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the λmax of this compound (around 256 and 368 nm).[2]

  • Injection Volume: 10 µL.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13][14] The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the this compound peak is well-resolved from all degradation product peaks.

Visualizations

Spinacetin_Signaling_Pathway cluster_cell Mast Cell cluster_membrane Cell Membrane IgE IgE FceRI FcεRI Antigen Antigen Antigen->FceRI Cross-linking Lyn_Fyn Lyn / Fyn (Not inhibited) FceRI->Lyn_Fyn Syk Syk FceRI->Syk LAT LAT Syk->LAT cPLA2 cPLA2 Syk->cPLA2 MAPKs MAPKs (ERK, JNK, p38) Syk->MAPKs Akt Akt Syk->Akt PLCg PLCγ LAT->PLCg Ca_mobilization Ca²⁺ Mobilization PLCg->Ca_mobilization Mediator_Production Mediator Production (LTC₄, IL-6) cPLA2->Mediator_Production MAPKs->Mediator_Production NFkB NF-κB Akt->NFkB NFkB->Mediator_Production Degranulation Degranulation (Histamine release) Ca_mobilization->Degranulation This compound This compound This compound->Syk This compound->LAT This compound->PLCg This compound->cPLA2 This compound->MAPKs This compound->Akt This compound->NFkB This compound->Ca_mobilization

Caption: this compound's inhibitory effect on the IgE-mediated mast cell activation pathway.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (70°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR Deg_Profile Degradation Profile NMR->Deg_Profile Deg_Pathway Degradation Pathway NMR->Deg_Pathway

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions Problem Problem with this compound Solution? Precipitation Precipitation? Problem->Precipitation Yes Color_Change Color Change? Problem->Color_Change Yes Activity_Loss Loss of Activity? Problem->Activity_Loss Yes Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results Yes Check_Solubility Check Solubility Limits Use Co-solvent (e.g., DMSO) Precipitation->Check_Solubility Protect_Solution Protect from Light & Air Check pH Color_Change->Protect_Solution Fresh_Solution Prepare Fresh Solution Store Properly (-80°C) Activity_Loss->Fresh_Solution Quantify_Purity Quantify with Stability-Indicating HPLC Inconsistent_Results->Quantify_Purity Fresh_Solution->Quantify_Purity

Caption: A logical troubleshooting guide for this compound stability issues.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Spinacetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Spinacetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an O-methylated flavonol, a type of flavonoid compound found in sources like spinach.[1] Like many flavonoids, this compound exhibits poor solubility in aqueous solutions, which can significantly limit its bioavailability and therapeutic efficacy in experimental and clinical settings.[2][3] Its predicted low water solubility of approximately 0.14 g/L and a computed XLogP3-AA of 2.5 highlight its lipophilic nature, making it challenging to work with in aqueous-based biological assays and formulations.[4]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several well-established techniques can be employed to enhance the solubility of poorly soluble flavonoids like this compound. These include:

  • Co-solvency: Utilizing a mixture of a primary solvent (like water) with a miscible organic solvent in which this compound is more soluble.

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the this compound molecule, thereby increasing its solubility.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin, forming a more water-soluble inclusion complex.

  • Nanotechnology: Reducing the particle size of this compound to the nanometer scale to increase its surface area and dissolution rate. This includes techniques like creating nanoparticles or nanoemulsions.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate this compound and increase its apparent solubility.

Q3: How does O-methylation in this compound affect its solubility compared to other flavonoids?

O-methylation, the presence of methoxy groups on the flavonoid backbone, generally increases the lipophilicity of a flavonoid, which can decrease its aqueous solubility compared to its non-methylated counterparts.[2][5] This is because the methyl groups mask the polar hydroxyl groups that can form hydrogen bonds with water.[3]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during my experiment.

Possible Cause 1: The concentration of this compound exceeds its solubility limit in the chosen buffer.

  • Solution: Determine the maximum solubility of this compound in your specific buffer system. If you need to work at a higher concentration, consider employing a solubilization technique.

Possible Cause 2: The pH of the buffer is not optimal for this compound solubility.

  • Solution: Experimentally determine the pH-solubility profile of this compound. For many flavonoids, solubility increases in more alkaline conditions (higher pH).[6] Adjusting the pH of your buffer, if compatible with your experimental design, may prevent precipitation.

Possible Cause 3: The stock solution of this compound (likely in an organic solvent like DMSO) is being diluted too rapidly or into an incompatible aqueous buffer.

  • Solution: When diluting a concentrated stock of this compound in an organic solvent into an aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer to avoid localized high concentrations and precipitation. It may also be beneficial to use a buffer containing a small percentage of the organic solvent used for the stock solution as a co-solvent.

Issue 2: I am observing low bioavailability or inconsistent results in my cell-based assays.

Possible Cause: Poor solubility is leading to low and variable concentrations of dissolved this compound.

  • Solution 1: Employ Co-solvents. Prepare your dosing solutions using a co-solvent system. Common co-solvents for flavonoids include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is crucial to determine the tolerance of your cell line to the chosen co-solvent and use the lowest effective concentration.

  • Solution 2: Utilize Cyclodextrin Complexation. Pre-formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance its aqueous solubility and provide a more consistent concentration of the active compound in your assay medium.[7]

  • Solution 3: Prepare a Nanoparticle Formulation. Formulating this compound as nanoparticles can improve its dissolution rate and saturation solubility, leading to higher and more consistent cellular uptake.

Data Presentation: Solubility Enhancement of Flavonoids

Disclaimer: Experimental solubility data for this compound is limited. The following tables provide representative data for Quercetin, a structurally similar flavonol, to illustrate the expected improvements with different solubilization techniques.

Table 1: Approximate Solubility of Quercetin in Various Solvents

Solvent Solubility (mg/mL) Reference
Water ~0.007 [8]
Ethanol ~2.5 [9]
DMSO >100 [10]
Acetone ~12.5 [10]

| Acetonitrile | ~1.7 |[10] |

Table 2: Effect of Co-solvents on Flavonoid Solubility (Qualitative)

Co-solvent System Expected Effect on this compound Solubility
DMSO/Water Mixtures Significant increase with higher DMSO concentration[11][12][13]

| Ethanol/Water Mixtures | Moderate to significant increase with higher ethanol concentration[14][15] |

Table 3: Influence of pH on Flavonoid Solubility (Qualitative)

pH Condition Expected Effect on this compound Solubility
Acidic (pH < 5) Low solubility
Neutral (pH 7) Low to moderate solubility

| Alkaline (pH > 8) | Significantly increased solubility[6] |

Table 4: Cyclodextrin-Mediated Solubility Enhancement of Quercetin

Cyclodextrin Type Molar Ratio (Quercetin:CD) Solubility Enhancement (Fold Increase) Apparent Stability Constant (Ks) (M⁻¹) Reference
β-Cyclodextrin 1:1 ~2.5 230 [16]
HP-β-Cyclodextrin 1:1 >100 ~1200 [17]

| SBE-β-Cyclodextrin | 1:1 | >200 | ~1500 |[7] |

Table 5: Typical Characteristics of Flavonoid-Loaded Nanoparticles

Nanoparticle Type Typical Size (nm) Encapsulation Efficiency (%) Drug Loading (%) Reference
PLGA Nanoparticles 100 - 200 60 - 90 1 - 5 [18][19]

| Lipid-Based Nanoparticles | 150 - 300 | 70 - 95 | 2 - 10 |[20] |

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)
  • Dissolve this compound: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Prepare Cyclodextrin Solution: In a separate container, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water. A typical molar ratio of this compound to cyclodextrin is 1:1 or 1:2.

  • Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation. The container should be sealed to prevent solvent evaporation.

  • Filtration (Optional): If any un-complexed this compound precipitates, filter the solution using a 0.22 µm syringe filter.

  • Lyophilization (Freeze-Drying): Freeze the solution at -80°C and then lyophilize it until a dry powder is obtained. This powder is the this compound-cyclodextrin inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The increase in solubility should be quantified by preparing a saturated solution of the complex in water and measuring the this compound concentration using a validated analytical method like HPLC-UV.[21]

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA (poly(lactic-co-glycolic acid)) in a water-miscible organic solvent such as acetone or a mixture of acetone and dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, typically polyvinyl alcohol (PVA) at a concentration of 1-5% (w/v).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid this compound-loaded PLGA nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with purified water to remove any un-encapsulated this compound and excess stabilizer. Repeat the centrifugation and washing steps two to three times.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Analyze the nanoparticles for their size and morphology (using Dynamic Light Scattering and Electron Microscopy), and determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content via HPLC-UV.[18][19]

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_process Processing cluster_analysis Analysis This compound This compound in Organic Solvent mixing Mixing & Stirring (24-48h) This compound->mixing cyclodextrin Cyclodextrin in Aqueous Solution cyclodextrin->mixing lyophilization Lyophilization (Freeze-Drying) mixing->lyophilization characterization Characterization (DSC, FTIR, NMR) lyophilization->characterization solubility_test Solubility Testing (HPLC-UV) lyophilization->solubility_test

Workflow for Cyclodextrin Complexation

experimental_workflow_nanoparticles cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_analysis Characterization organic_phase Organic Phase: This compound + PLGA in Organic Solvent emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase: PVA in Water aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Collection & Washing (Centrifugation) evaporation->collection size_morphology Size & Morphology (DLS, TEM) collection->size_morphology loading_efficiency Drug Loading & Encapsulation Efficiency (HPLC-UV) collection->loading_efficiency

Workflow for Nanoparticle Preparation

spinacetin_signaling_pathway IgE IgE/Ag Complex FcεRI FcεRI Receptor IgE->FcεRI Syk Syk FcεRI->Syk Activation This compound This compound This compound->Syk Inhibits LAT LAT This compound->LAT PLCg PLCγ This compound->PLCg cPLA2 cPLA₂ This compound->cPLA2 Ca_mobilization Ca²⁺ Mobilization This compound->Ca_mobilization MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_pathway Akt_NFkB_pathway Akt/NF-κB Pathway This compound->Akt_NFkB_pathway Syk->LAT Syk->MAPK_pathway Syk->Akt_NFkB_pathway LAT->PLCg PLCg->cPLA2 PLCg->Ca_mobilization Mediator_Release Inflammatory Mediator Release (Histamine, Leukotrienes, Cytokines) Ca_mobilization->Mediator_Release MAPK_pathway->Mediator_Release Akt_NFkB_pathway->Mediator_Release

This compound's Inhibition of Mast Cell Activation

References

Technical Support Center: Troubleshooting Spinacetin HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Spinacetin analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, with a specific focus on peak tailing.

Troubleshooting Guide

This section provides answers to common questions regarding this compound HPLC peak tailing, offering systematic approaches to identify and rectify the underlying causes.

Q1: My this compound peak is exhibiting significant tailing. What are the most common causes?

A1: Peak tailing for a polar molecule like this compound in reversed-phase HPLC is typically caused by one or more of the following factors:

  • Secondary Silanol Interactions: this compound has multiple hydroxyl (-OH) groups that can form strong, unwanted interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This causes a portion of the analyte molecules to lag behind, resulting in a tailing peak.[1][2][3]

  • Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of this compound's phenolic hydroxyl groups. If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion.[2][4][5] The strongest acidic pKa for this compound is approximately 6.96.

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase at the column inlet, leading to non-ideal chromatographic behavior and characteristically broad, tailing peaks (often shaped like a right triangle).[6][7][8][9]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or degradation of the column bed (e.g., void formation) can create active sites or disrupt the flow path, causing tailing for all peaks.[1][10][11]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length, large internal diameter tubing, or poorly made connections, can introduce "dead volume" where the sample can diffuse, causing band broadening and peak tailing.[2][12][13]

Q2: How can I systematically diagnose the cause of my this compound peak tailing?

A2: A logical, step-by-step approach is the most effective way to pinpoint the issue. Begin by evaluating the simplest potential causes before moving to more complex solutions. The workflow diagram below outlines a recommended diagnostic process. The first step is to check if all peaks in your chromatogram are tailing or just the this compound peak. If all peaks are tailing, the issue is likely systemic (e.g., dead volume, column void). If only the this compound peak (and other similar polar analytes) are tailing, the cause is likely chemical (e.g., silanol interactions, pH).

Q3: How can I mitigate peak tailing caused by secondary interactions with silanol groups?

A3: To minimize unwanted interactions between this compound and the stationary phase, you can implement the following strategies:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically reacted with a small silylating agent to make them inert.[14][15][16][17][18] Using a column with high-density bonding and thorough end-capping is the most effective way to reduce silanol activity.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) protonates the silanol groups, rendering them less likely to interact with the analyte.[1][12] Ensure your column is stable at low pH.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as Triethylamine (TEA), into the mobile phase can help.[19][20][21][22] TEA will preferentially interact with the active silanol sites, effectively masking them from the this compound molecules. A typical starting concentration is 0.1% (v/v).

Q4: My column is end-capped, but I still see tailing. How should I optimize the mobile phase pH?

A4: Optimizing the mobile phase pH is critical for achieving a sharp, symmetrical peak for ionizable compounds like this compound. The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4][23] Since this compound's most acidic pKa is ~6.96, you should either work at a pH below 5 or above 9 (column stability permitting). For silica-based columns, a low pH is generally preferred. Using a buffer (e.g., phosphate, formate, or acetate) is essential to maintain a stable pH throughout the analysis.[2][5]

Q5: How do I know if column overload is the cause of peak tailing, and how can I fix it?

A5: Column overload is characterized by a peak shape that becomes more asymmetrical and shifts to an earlier retention time as the sample concentration increases.[6][9] To confirm if this is the issue, perform a sample load study. This involves injecting a series of dilutions of your sample (e.g., from 0.01 mg/mL to 1.0 mg/mL) while keeping the injection volume constant. If the peak shape improves and the retention time stabilizes at lower concentrations, you have confirmed mass overload. The solution is to reduce the amount of sample injected by either diluting the sample or reducing the injection volume.

Data Presentation

The following tables provide hypothetical data to illustrate the effects of mobile phase pH and sample load on this compound peak shape.

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry (Conditions: 4.6 x 150 mm C18 column, 1.0 mL/min, 10 µL injection of 0.1 mg/mL this compound)

Mobile Phase pHBuffer System (10 mM)USP Tailing Factor (Tf)Observations
6.5Phosphate2.1Severe tailing, pH is too close to pKa.
5.0Acetate1.6Moderate tailing, improvement is visible.
4.0Acetate1.3Acceptable peak shape for most applications.
3.0Formate1.1Good, symmetrical peak shape.

Table 2: Sample Load Study for this compound (Conditions: 4.6 x 150 mm C18 column, Mobile Phase pH 3.0, 1.0 mL/min, 10 µL injection)

Sample Concentration (mg/mL)Mass on Column (µg)Retention Time (min)USP Tailing Factor (Tf)
1.010.05.122.5
0.55.05.251.9
0.11.05.401.2
0.050.55.411.1
0.010.15.411.1

Experimental Protocols

Methodology: Performing a Sample Load Study

  • Objective: To determine the maximum mass of this compound that can be injected onto the column without causing peak distortion (i.e., the column's mass capacity for this analyte).

  • Materials:

    • Calibrated HPLC system with UV detector.

    • Analytical column (e.g., 4.6 x 150 mm, 5 µm C18).

    • Optimized mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid, pH ~2.7).

    • This compound stock solution (e.g., 1.0 mg/mL in methanol).

    • Mobile phase for dilutions.

  • Procedure:

    • Prepare a series of dilutions from your stock solution. A recommended series would be: 1.0, 0.5, 0.2, 0.1, 0.05, 0.02, and 0.01 mg/mL. Use the mobile phase as the diluent if possible to avoid solvent mismatch effects.[10][11]

    • Equilibrate the HPLC column with the mobile phase for at least 15-20 column volumes or until a stable baseline is achieved.

    • Set a constant injection volume (e.g., 10 µL).

    • Inject the samples, starting from the lowest concentration and proceeding to the highest.

    • Record the chromatogram for each injection.

  • Data Analysis:

    • For each concentration, measure the retention time and the USP tailing factor (or asymmetry factor) of the this compound peak.

    • Create a table summarizing the results (see Table 2 for an example).

    • Identify the concentration at which the tailing factor begins to significantly increase (e.g., > 1.2) and the retention time begins to shift. This marks the upper limit of the column's linear capacity for your specific conditions.

    • For routine analysis, prepare samples at a concentration well below this determined limit.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

G start Start: This compound Peak Tailing Observed q_all_peaks Are ALL peaks tailing? start->q_all_peaks a_yes_all Systemic Issue Likely q_all_peaks->a_yes_all  Yes a_no_all Analyte-Specific Issue Likely q_all_peaks->a_no_all No   check_connections Check for Dead Volume: - Tubing length/ID - Proper fitting connections a_yes_all->check_connections check_column_void Check for Column Void: - Reverse flush column (if permissible) - Replace column if void is suspected check_connections->check_column_void end_node Peak Shape Improved check_column_void->end_node q_overload Is Column Overload Suspected? a_no_all->q_overload a_yes_overload Perform Sample Load Study: - Inject serial dilutions - Observe peak shape & RT q_overload->a_yes_overload  Yes a_no_overload Chemical Interactions Likely q_overload->a_no_overload No   fix_overload Solution: - Reduce sample concentration - Reduce injection volume a_yes_overload->fix_overload fix_overload->end_node check_ph Optimize Mobile Phase pH: - Adjust pH to be >2 units from pKa (~6.96) - Use buffered mobile phase (e.g., pH < 5) a_no_overload->check_ph check_column_chem Optimize Column Chemistry: - Use a high-quality end-capped column - Add competing base (e.g., 0.1% TEA) check_ph->check_column_chem check_column_chem->end_node

Figure 1. A troubleshooting workflow for diagnosing and resolving this compound HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for this compound analysis on a C18 column? A: A good starting point is a gradient elution using Acetonitrile and water, with both solvents containing an acidic modifier to control pH. For example: Solvent A: Water + 0.1% Formic Acid (pH ~2.7); Solvent B: Acetonitrile + 0.1% Formic Acid. This low pH will suppress the ionization of both this compound and residual silanols, promoting sharp peaks.[1][12]

Q: Should I use a guard column? A: Yes, using a guard column with a matching stationary phase is highly recommended. It protects your more expensive analytical column from strongly retained impurities and particulates in the sample, extending its lifetime and preventing contamination that can lead to peak tailing.

Q: Can the injection solvent cause peak tailing? A: Absolutely. If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte band to spread prematurely on the column, leading to distorted or split peaks.[11][13] Ideally, dissolve your sample in the initial mobile phase composition.

Q: How do I know if my column is permanently damaged? A: If you have tried all the troubleshooting steps (optimizing mobile phase, reducing sample load, flushing with strong solvents) and still observe poor peak shape for all analytes, the column may be permanently damaged (e.g., bed collapse, irreversible contamination). The definitive test is to replace it with a new column of the same type. If the new column provides good peak shape under the same conditions, the old column has failed.[10]

References

preventing Spinacetin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Spinacetin during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage critical?

This compound is an O-methylated flavonol, a type of flavonoid compound naturally found in sources like spinach (Spinacia oleracea)[1]. Its stability is crucial because degradation leads to a loss of the compound's structural integrity, reducing its purity and potency. This can significantly impact experimental results, leading to inaccurate data in bioactivity assays, pharmacokinetic studies, and drug formulation development[2][3].

Q2: What are the primary factors that cause this compound to degrade?

Like many flavonoids, this compound is susceptible to degradation from several environmental factors:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation[4][5].

  • Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions that break down the flavonoid structure[6][7].

  • pH: this compound is most stable in a slightly acidic environment. Both highly acidic and, particularly, alkaline conditions can catalyze hydrolysis and oxidative degradation[2][8][9][10].

  • Oxygen (Oxidation): The phenolic hydroxyl groups in the this compound structure are prone to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by the presence of metal ions[5][11].

  • Moisture (Hydrolysis): The presence of water can lead to the hydrolytic cleavage of bonds within the molecule, especially at non-optimal pH values[2].

Q3: What are the ideal storage conditions for this compound?

To maximize shelf-life, this compound should be stored with careful consideration of the factors mentioned above. The recommended conditions depend on whether the compound is in solid form or dissolved in a solvent.

Form Temperature Storage Conditions Typical Duration
Solid Powder 4°CSealed, airtight container, protected from light, desiccated.Up to 24 months
In Solvent -20°CAliquoted in tightly sealed vials (e.g., amber glass), purged with inert gas (N₂ or Ar).Up to 2 weeks
In Solvent -80°CAliquoted in tightly sealed vials (e.g., amber glass), purged with inert gas (N₂ or Ar).Up to 6 months[12]

Q4: How can I tell if my this compound sample has degraded?

Degradation can often be detected through several observations:

  • Visual Changes: A noticeable change in the color of the solid powder (e.g., from light yellow to brownish) or solution is a common sign of degradation.

  • Precipitation: The appearance of precipitate in a solution that was previously clear may indicate the formation of insoluble degradation products.

  • Analytical Confirmation: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A chromatogram of a degraded sample will typically show a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem: My this compound solution has turned a brownish color.

This is a classic sign of oxidation. The phenolic groups in the this compound molecule are likely oxidizing to form quinone-type structures, which are often colored.

  • Immediate Actions:

    • Cease using the stock solution for sensitive quantitative experiments.

    • Verify the purity of the solution using the HPLC protocol described below.

  • Preventative Measures:

    • Was the solvent properly degassed before use? Dissolved oxygen is a key reactant.

    • Were solutions stored under an inert atmosphere (e.g., argon or nitrogen)?

    • Are you using amber vials or wrapping your vials in foil to protect them from light, which can accelerate oxidation?

    • Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles and exposure of the main stock to air.

Problem: HPLC analysis shows multiple new peaks and a reduced main peak for this compound.

This indicates that the parent compound has broken down into multiple degradation products. The troubleshooting process can be visualized as a logical workflow.

Caption: Troubleshooting workflow for HPLC-detected degradation.

Quantitative Data on Flavonoid Stability

While specific degradation kinetic data for this compound is not widely published, the following table, based on studies of similar flavonoids like catechins and procyanidins, illustrates the significant impact of temperature on stability. Degradation typically follows first-order kinetics[4].

Table 2: Illustrative Degradation Rate of Flavonoids at Different Storage Temperatures

Temperature Rate Constant (k) (day⁻¹) Half-life (t₁/₂) (days) Notes
4°C0.0022~315Represents refrigerated conditions.
22°C0.0054~128Represents ambient room temperature.
35°C0.0078~89Represents elevated room temperature or improper storage.
Data is illustrative and based on the degradation of total flavonoids in a complex matrix following first-order kinetics[4]. The half-life is calculated as t₁/₂ = 0.693 / k.

This data clearly demonstrates that a seemingly small increase in storage temperature can dramatically decrease the shelf-life of the compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Assessing this compound Purity

This protocol provides a general method for the quantitative analysis of this compound, adapted from established methods for flavonoids found in spinach[13][14].

  • Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Diode-Array Detector (DAD) or UV-Vis Detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Acetic Acid or Formic Acid (HPLC grade)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Acetic Acid in Water

      • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

    • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol. Create a series of dilutions (e.g., 1 to 100 µg/mL) using the mobile phase as the diluent to generate a calibration curve.

    • Sample Preparation: Dissolve the this compound sample to be tested in a known volume of solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 350 nm (flavonols typically have a maximum absorbance around this wavelength)[13]

      • Gradient Elution:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 90 10
        20 50 50
        25 0 100

        | 30 | 90 | 10 |

    • Analysis: Inject the standards and the sample. Identify the this compound peak by comparing the retention time with the reference standard. Calculate the purity by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. Quantify the concentration using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: Aq. Acid, B: ACN + Acid) setup_hplc Set Up HPLC Conditions (Gradient, Flow, Temp, λ=350nm) prep_mobile->setup_hplc prep_std Prepare Standard Curve (Serial Dilutions) inject Inject Standards & Sample prep_std->inject prep_sample Prepare & Filter Sample prep_sample->inject setup_hplc->inject acquire Acquire Chromatograms inject->acquire identify Identify Peak by Retention Time acquire->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Purity & Quantify via Cal. Curve integrate->calculate DegradationPathway cluster_factors Degradation Factors cluster_reactions Chemical Reactions This compound This compound (Flavonol Structure) oxidation Oxidation This compound->oxidation hydrolysis Hydrolysis This compound->hydrolysis photolysis Photolysis This compound->photolysis ring_cleavage C-Ring Cleavage This compound->ring_cleavage temp Heat temp->oxidation temp->hydrolysis light Light (UV/Vis) light->photolysis oxygen Oxygen oxygen->oxidation ph High/Low pH ph->hydrolysis products Degradation Products (e.g., Quinones, Phenolic Acids) oxidation->products hydrolysis->products photolysis->products ring_cleavage->products

References

Technical Support Center: Spinacetin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the interference of spinacetin in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential issue in biochemical assays?

This compound is a naturally occurring flavonoid found in various plants.[1] Like many flavonoids, it is classified as a Pan-Assay Interference Compound (PAINS).[2] PAINS are known to produce false-positive or false-negative results in high-throughput screening and other biochemical assays through non-specific interactions.[2][3] Therefore, when studying the biological activity of this compound, it is crucial to perform appropriate control experiments to rule out assay artifacts.

Q2: What are the common mechanisms of interference for compounds like this compound?

Flavonoids, including this compound, can interfere with biochemical assays through several mechanisms:

  • Fluorescence Interference: Many flavonoids are fluorescent, meaning they can absorb and emit light, which can interfere with fluorescence-based assays.[4]

  • Aggregation: At certain concentrations, these compounds can form colloidal aggregates that non-specifically inhibit enzymes or sequester proteins.[5]

  • Chemical Reactivity: The phenolic hydroxyl groups in flavonoids can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can modify proteins and interfere with assay readouts.[6]

  • Colorimetric Assay Interference: Flavonoids can directly react with reagents in colorimetric assays, such as protein quantification assays, leading to inaccurate results.[3][7]

Q3: How can I determine if this compound is causing interference in my specific assay?

Identifying assay interference requires a series of control experiments. Key indicators of interference include:

  • Lack of a clear structure-activity relationship (SAR): Minor modifications to the this compound structure do not significantly alter its activity.

  • Steep dose-response curves: Aggregating compounds often exhibit unusually steep Hill slopes in dose-response curves.

  • Sensitivity to assay conditions: The observed activity of this compound may be highly sensitive to changes in buffer composition, pH, or the presence of detergents.

  • Promiscuous activity: The compound shows activity in multiple, unrelated assays.

Q4: What are the initial steps to troubleshoot suspected interference?

If you suspect this compound is interfering with your assay, consider the following initial steps:

  • Literature Review: Check for published data on this compound or similar flavonoids in your assay system.

  • Visual Inspection: Look for signs of precipitation or color changes in your assay wells at high concentrations of this compound.

  • Control Experiments: Run control experiments without the target protein or with a denatured protein to see if this compound still produces a signal.

  • Detergent Counter-Screen: Perform the assay in the presence and absence of a non-ionic detergent (e.g., Triton X-100) to check for aggregation-based inhibition.

Troubleshooting Guides

Fluorescence Interference

Many fluorescence-based assays are susceptible to interference from compounds that are themselves fluorescent (autofluorescence) or that quench the fluorescence of a reporter molecule.

G Troubleshooting Fluorescence Interference A Suspected Fluorescence Interference B Measure this compound's Absorbance and Emission Spectra A->B C Is there spectral overlap with assay fluorophores? B->C D Yes C->D E No C->E F Potential for direct interference or FRET D->F G Interference is less likely, but still possible E->G H Perform 'no-enzyme' and 'no-substrate' controls F->H G->H I Is a signal observed with this compound alone? H->I J Yes I->J K No I->K L This compound is autofluorescent under assay conditions J->L M Proceed with caution, consider orthogonal assays K->M N Change to red-shifted fluorophores L->N O Use a different assay technology (e.g., absorbance, luminescence) L->O

Caption: Workflow for identifying and mitigating fluorescence interference.

Flavonoid ClassTypical Absorbance Maxima (nm)Typical Emission Maxima (nm)Reference
Flavonols (e.g., Quercetin, Myricetin)250-270 and 350-380450-550 (can be pH and solvent dependent)[8][9]

Objective: To determine if this compound exhibits intrinsic fluorescence under the conditions of your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiments.

  • Add the this compound dilutions to the wells of a black microplate. Include wells with assay buffer only as a blank.

  • Scan the excitation and emission spectra of this compound to identify its optimal excitation and emission wavelengths.

  • If a full spectrum scan is not possible, measure the fluorescence intensity at the excitation and emission wavelengths used in your assay.

  • Compare the fluorescence signal of the this compound-containing wells to the blank wells. A significantly higher signal in the presence of this compound indicates autofluorescence.

Aggregation-Based Interference

At concentrations above their critical aggregation concentration (CAC), some small molecules form aggregates that can non-specifically inhibit enzymes. This is a common mechanism of interference for flavonoids.

G Mechanism of Aggregation-Based Enzyme Inhibition cluster_0 Below CAC cluster_1 Above CAC A This compound monomers C No significant non-specific binding A->C B Enzyme B->C D This compound monomers E This compound aggregates D->E Self-assembles G Enzyme adsorbed to aggregate surface E->G F Enzyme F->G Non-specific binding H Inhibition of enzyme activity G->H

Caption: Aggregation of this compound and subsequent enzyme inhibition.

CharacteristicDescription
Concentration Dependence Inhibition is only observed above a critical aggregation concentration (CAC).
Time Dependence Inhibition may increase over time as aggregates form and sequester the enzyme.
Enzyme Stoichiometry The IC50 value of an aggregator increases linearly with the enzyme concentration.
Detergent Sensitivity Inhibition is abolished or significantly reduced in the presence of non-ionic detergents like Triton X-100 or Tween-80.
Hill Slope Dose-response curves are often steep, with Hill slopes > 1.5.

Objective: To determine if the observed inhibition by this compound is due to aggregation.

Materials:

  • This compound

  • Your enzyme and substrate

  • Assay buffer

  • Non-ionic detergent (e.g., 0.01% (v/v) Triton X-100)

  • Microplate reader

Procedure:

  • Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform your standard enzyme activity assay in parallel using both sets of this compound dilutions.

  • Generate dose-response curves for this compound in the presence and absence of the detergent.

  • Interpretation: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of Triton X-100, it is highly likely that the inhibition is aggregation-based.

Chemical Reactivity and Redox Cycling

The catechol-like structures present in many flavonoids can make them redox-active. They can participate in redox cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can lead to non-specific protein modification and interference in assays that are sensitive to redox conditions.

G Redox Interference in a Kinase Pathway A Growth Factor B Receptor Tyrosine Kinase A->B activates C Kinase A B->C activates D Kinase B C->D activates J Oxidation of Cysteine in Kinase A C->J E Transcription Factor D->E activates F Gene Expression E->F G This compound H Redox Cycling G->H I H₂O₂ H->I generates I->J K Inhibition of Kinase A J->K

Caption: this compound-induced redox cycling can inhibit key signaling proteins.

Objective: To assess if this compound's activity is dependent on redox-sensitive components in the assay.

Materials:

  • This compound

  • Your assay system

  • Dithiothreitol (DTT)

  • Assay buffer

Procedure:

  • Determine the tolerance of your assay to DTT (typically in the range of 100 µM to 1 mM).

  • Perform your assay with this compound in the presence and absence of DTT.

  • Interpretation: If the activity of this compound is significantly diminished in the presence of DTT, it suggests that the compound may be acting through an oxidative mechanism.

Promiscuity of this compound: A PAINS Perspective

A key characteristic of PAINS is their apparent activity in a wide range of unrelated assays. To confidently attribute a specific biological activity to this compound, it is essential to test it in multiple orthogonal assays and demonstrate selectivity.

The following table is a template illustrating the type of data that would suggest this compound is a promiscuous compound. Researchers should generate similar data for this compound to assess its selectivity. The values presented here are hypothetical and for illustrative purposes only.

Assay TargetAssay TypeThis compound IC50 (µM)
Kinase XFluorescence Polarization5.2
Protease YFRET8.1
GPCR ZCalcium Mobilization12.5
Beta-LactamaseAbsorbance (Control)7.8
LuciferaseLuminescence (Control)15.0

An activity profile like the one above, with similar potency against multiple, unrelated targets, would strongly suggest that this compound is acting as a non-specific PAINS compound.

Disclaimer: This document provides general guidance. Specific experimental conditions and controls should be optimized for your particular assay system.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Spinacetin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of various flavonoids is crucial for targeted therapeutic development. This guide provides a comparative analysis of two such flavonoids: spinacetin and quercetin. While quercetin is a widely studied and well-characterized antioxidant, data on the isolated form of this compound is less abundant. This comparison, therefore, draws upon extensive data for quercetin and available information for this compound, primarily from studies on spinach extracts where it is a known constituent.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: In Vitro Antioxidant Capacity of Quercetin and Spinach Extract (this compound-rich)

Compound/ExtractAssayIC50 ValueReference
Quercetin DPPH19.17 µg/mL[1]
DPPH0.74 µg/mL[1]
ABTS1.89 µg/mL
Spinach Extract DPPH22.87 mg/mL[2]

Note: The data for spinach extract is provided as a reference for the potential activity of this compound, as data on the isolated compound is limited. Direct comparison of IC50 values between pure compounds and extracts should be interpreted with caution due to the complex matrix of extracts.

Experimental Protocols

To ensure a clear understanding of the presented data, the methodologies for the key antioxidant assays are detailed below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.

Protocol Outline:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, exhibiting a deep violet color.

  • Various concentrations of the test compound (quercetin or this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with potassium persulfate.

Protocol Outline:

  • The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or water) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is recorded after a set incubation period (e.g., 6 minutes).

  • The percentage of inhibition of ABTS•+ is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids like quercetin and this compound are not solely due to direct free radical scavenging but also involve the modulation of various intracellular signaling pathways that control endogenous antioxidant defenses and inflammatory responses.

Quercetin's Antioxidant Signaling Pathway

Quercetin is known to influence several key signaling pathways to exert its antioxidant effects. It can enhance the body's own antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Quercetin_Antioxidant_Pathway Quercetin's dual action on Nrf2 and NF-κB pathways. ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes NFkB NF-κB ROS->NFkB Activates Quercetin Quercetin Quercetin->Keap1 Inhibits Quercetin->NFkB Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Induces transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Quercetin's dual action on Nrf2 and NF-κB pathways.

Free Radical Scavenging Mechanisms

Both this compound and quercetin are flavonoids, and their antioxidant activity is largely attributed to their chemical structure, specifically the presence and arrangement of hydroxyl (-OH) groups on their phenyl rings. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting flavonoid radical is relatively stable due to resonance delocalization, making it less reactive.

Free_Radical_Scavenging General mechanism of free radical scavenging by flavonoids. cluster_reaction Scavenging Reaction Flavonoid Flavonoid (this compound or Quercetin) with -OH group FreeRadical Free Radical (R•) FlavonoidRadical Stable Flavonoid Radical (F•) Flavonoid->FlavonoidRadical Donates H• NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H•

Caption: General mechanism of free radical scavenging by flavonoids.

Comparative Summary

While a direct, quantitative comparison of the antioxidant capacity of pure this compound and quercetin is challenging due to the limited availability of data for isolated this compound, some key points can be summarized:

  • Quercetin: Possesses potent, well-documented antioxidant activity, as evidenced by its low IC50 values in various in vitro assays. Its mechanism of action is multifaceted, involving direct radical scavenging and modulation of key cellular signaling pathways like Nrf2 and NF-κB.

  • This compound: As a major flavonoid in spinach, it is expected to contribute significantly to the antioxidant properties of this vegetable. Studies on spinach extracts demonstrate antioxidant activity, though the specific contribution of this compound is not fully elucidated. Its structural similarity to other flavonols suggests it likely acts through similar free radical scavenging mechanisms involving its hydroxyl groups.

For researchers in drug development, quercetin presents a more established candidate for further investigation due to the wealth of available data on its efficacy and mechanisms. However, the antioxidant potential of this compound warrants further research, particularly studies involving the isolated compound, to fully understand its therapeutic potential. The development of efficient methods for the isolation and purification of this compound will be crucial for enabling such comparative studies and unlocking its potential as a novel antioxidant agent.

References

A Comparative Guide to Spinacetin and Other Spinach Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinach (Spinacia oleracea) is a rich source of a unique class of flavonoids, primarily 6-oxygenated flavonols, which are structurally distinct from the more common flavonoids like quercetin and kaempferol found in many other fruits and vegetables. Among these, spinacetin, patuletin, and jaceidin are key bioactive compounds that have garnered interest for their potential health benefits. This guide provides an objective comparison of the biological activities of this compound versus other prominent spinach flavonoids, supported by available experimental data and detailed methodologies.

Overview of Key Spinach Flavonoids

Spinach contains a complex profile of flavonoids, with this compound, patuletin, and jaceidin being among the most studied. These compounds share a common flavonol backbone but differ in their methylation and hydroxylation patterns, which significantly influences their biological activity.

Comparative Analysis of Biological Activities

This section details the comparative antioxidant and anti-inflammatory properties of this compound, patuletin, and jaceidin, presenting quantitative data where available.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key indicator of their potential to mitigate oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potency.

Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging Assay)

FlavonoidIC50 (µM)Source Organism in StudyReference
Patuletin ~36.42*Tagetes patula[1]
This compound Not available-
Jaceidin 10.2**Artemisia princeps[2]

Note: The IC50 value for patuletin was reported in µg/mL and has been converted to µM for comparison, assuming the molecular weight of patuletin. This value is from a study on French marigold and may not be directly comparable. **Note: This IC50 value is for the inhibition of Cu2+-mediated LDL oxidation, not a standard DPPH assay.[2]

Interpretation of Antioxidant Data: Directly comparable IC50 values for this compound, patuletin, and jaceidin from a single study using the DPPH assay are not readily available in the current literature. However, existing data suggests that jaceidin possesses potent antioxidant properties.[2] The antioxidant activity of patuletin has also been documented.[1] Further research is required to establish a definitive comparative ranking of the antioxidant capacities of these spinach flavonoids under standardized conditions.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory effects of spinach flavonoids have been investigated through both in vivo and in vitro models.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic method to assess acute anti-inflammatory activity. A reduction in paw swelling indicates an anti-inflammatory effect. A study comparing this compound and patuletin demonstrated that both compounds, at a dose of 20 mg/kg, exhibit significant anti-inflammatory effects in mice.[3] While the raw numerical data for paw volume was not provided in the available publication, a graphical representation indicated a notable reduction in edema for both flavonoids compared to the control group.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a common in vitro measure of anti-inflammatory potential.

Table 2: Comparison of In Vitro Anti-inflammatory Activity (Inhibition of NO Production)

FlavonoidIC50 (µM)Cell LineReference
Jaceidin 27 ± 0.4Microglial cells[4]
This compound Not available-
Patuletin Not available-

Interpretation of Anti-inflammatory Data: Jaceidin has been shown to be a potent inhibitor of NO production in activated microglial cells, with an IC50 value of 27 µM.[4] The in vivo data for this compound and patuletin suggests they also possess significant anti-inflammatory properties, though a direct quantitative comparison with jaceidin is not yet possible.[3] The anti-inflammatory mechanism of these flavonoids is believed to involve the modulation of key signaling pathways, such as the NF-κB pathway.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in assessing the bioactivity of these flavonoids, the following diagrams are provided.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IkB IKK_complex->IkB P NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_P P-IκB IkB->IkB_P NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription This compound This compound This compound->IKK_complex

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema

This diagram illustrates the typical workflow for evaluating the in vivo anti-inflammatory effects of test compounds using the carrageenan-induced paw edema model.

Paw_Edema_Workflow Animal_Grouping Animal Grouping (e.g., Mice) Compound_Admin Compound Administration (e.g., this compound, Patuletin) Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (this compound, patuletin, jaceidin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or standard solution to the wells. A control well should contain the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the in vitro anti-inflammatory activity of the test compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds (this compound, patuletin, jaceidin) for a specified duration (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. A control group should not be treated with LPS, and another group should be treated with LPS only.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

  • Determine the IC50 value for NO inhibition.

Carrageenan-Induced Paw Edema in Mice

Objective: To assess the in vivo acute anti-inflammatory activity of the test compounds.

Protocol:

  • Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

  • Divide the mice into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each dose of the flavonoids.

  • Administer the test compounds (this compound, patuletin) or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume of each mouse using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100 where V_control is the average paw volume of the control group and V_treated is the average paw volume of the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Conclusion

This compound, patuletin, and jaceidin are significant flavonoids in spinach with promising antioxidant and anti-inflammatory properties. While current research indicates that all three compounds are biologically active, a comprehensive, direct comparative study with quantitative data under standardized conditions is still needed to definitively rank their potency. Jaceidin has shown strong in vitro anti-inflammatory and antioxidant effects.[2][4] this compound and patuletin have demonstrated in vivo anti-inflammatory activity.[3] Future research should focus on head-to-head comparisons of these flavonoids to elucidate their relative therapeutic potential and mechanisms of action. This will be crucial for guiding further research and development in the fields of nutrition, pharmacology, and drug discovery.

References

A Comparative Analysis of Spinacetin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

Spinacetin (3,5,7,4'-tetrahydroxy-6-methoxyflavone) is a methylated flavone, a class of flavonoid compounds recognized for a wide array of biological activities. As a derivative of quercetin, it has garnered significant interest within the research and drug development communities for its potential anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative overview of this compound derived from various plant sources, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Data Presentation: Yield and Biological Activity

The concentration and overall phytochemical profile of plant extracts can vary significantly based on the species, cultivation conditions, and the extraction method employed.[1] While this compound is a known constituent of spinach, its presence is also noted in other species. The following tables summarize quantitative data from key plant sources known to contain this compound or related flavonoids.

Table 1: Comparative Flavonoid Content in Selected Plant Sources

Plant Source Part Used Extraction Method/Solvent Analyte Reported Content Reference
Spinacia oleracea (Spinach) Leaves Not Specified Total Flavonoids 1000–1200 mg/kg [1][2]
Spinacia oleracea (Spinach) Leaves Methanol Total Flavonoids 11.41 mg/g (Quercetin Equivalent) [3]
Spinacia oleracea (Spinach) Leaves Aqueous Extraction (80°C) Total Polyphenols 390 mg/kg (Catechin Equivalent) [4]

| Chromolaena odorata | Leaves | Ethanol | Total Flavonoids | 89 mg/g (Catechin Equivalent) |[5] |

Table 2: Comparative Biological Activities of Extracts from Plant Sources

Plant Source Extract Type Biological Activity Assessed Key Findings Reference
Inula japonica Ethanolic Extract Anti-inflammatory (in mast cells) Isolated this compound inhibited histamine release and inflammatory mediators (LTC4, IL-6). [6]
Spinacia oleracea (Spinach) Aqueous Extract Antioxidant (DPPH Assay) The extract demonstrated notable antioxidant activity. [2]
Spinacia oleracea (Spinach) Methanolic Extract Antioxidant Showed the highest flavonoid concentration and corresponding antioxidant activity compared to other solvents. [3]
Chromolaena odorata Ethanolic Extract Antioxidant (DPPH Assay) The extract exhibited very high antioxidant strength with an IC50 value of 1.9 ppm. [5]

| Chromolaena odorata | Ethanolic Extract | Cytotoxicity | Demonstrated cytotoxic effects against WIDR, HTB, and 4T1 cancer cell lines. |[5] |

Experimental Protocols

The methodologies used for extraction, purification, and bioactivity assessment are critical for obtaining reliable and reproducible data. Below are generalized protocols based on common practices cited in the literature.

Protocol 1: General Methodology for Extraction and Purification of this compound

This protocol outlines a standard laboratory procedure for the isolation of this compound and other flavonoids from a plant matrix.

  • Sample Preparation:

    • Collect fresh plant material (e.g., leaves of Spinacia oleracea).

    • Air-dry or freeze-dry the material to remove moisture.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable solvent. Methanol or ethanol (often 70-80% in water) are commonly used for flavonoid extraction.[7][8]

    • The mixture is typically agitated or sonicated for a set period (e.g., 20 minutes) and may be repeated multiple times to ensure exhaustive extraction.[9]

    • Filter the mixture to separate the liquid extract from the solid plant residue.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification using Column Chromatography:

    • The crude extract is dissolved in a minimal amount of solvent and loaded onto a chromatography column packed with a stationary phase like silica gel or Sephadex LH-20.[8][10]

    • The column is eluted with a solvent system of increasing polarity (a gradient), starting with a non-polar solvent (e.g., hexane) and gradually adding a more polar solvent (e.g., ethyl acetate, then methanol).[8]

    • Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Fractions with similar TLC profiles are pooled and concentrated. This step may be repeated for further purification.

  • Identification and Quantification:

    • The purified fractions are analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) for definitive identification and quantification against a pure standard of this compound.[4]

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and straightforward method to assess the in-vitro antioxidant capacity of plant extracts.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare a series of dilutions of the plant extract in methanol.

    • A standard antioxidant, such as Ascorbic Acid or Quercetin, is used as a positive control.

  • Assay Procedure:

    • Add a specific volume of the DPPH solution to each dilution of the plant extract and the standard.

    • Incubate the mixtures in the dark at room temperature for approximately 30 minutes.

    • The absorbance of the solutions is measured using a spectrophotometer at a wavelength of around 517 nm.

  • Calculation:

    • The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution. A decrease in absorbance indicates a higher radical scavenging capacity. The formula is:

      • % Inhibition = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The results are often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex processes and pathways for researchers.

G plant Plant Material (e.g., Spinach Leaves) prep Preparation (Drying & Grinding) plant->prep extract Solvent Extraction (Methanol/Ethanol) prep->extract filter Filtration & Concentration (Rotary Evaporator) extract->filter crude Crude Extract filter->crude purify Purification (Column Chromatography) crude->purify fractions Collect & Pool Fractions (TLC Monitoring) purify->fractions pure Purified this compound fractions->pure analyze Analysis (HPLC, LC-MS/MS) pure->analyze

Caption: General workflow for the isolation and analysis of this compound from plant sources.

This compound exerts its anti-inflammatory effects by intervening in key cellular signaling cascades. Notably, it has been shown to inhibit the activation of Syk-dependent pathways in mast cells, which are crucial for triggering allergic and inflammatory responses.[6] This ultimately leads to the suppression of downstream pathways like NF-κB and MAPKs.

G stimulus Inflammatory Stimulus (e.g., IgE/Antigen) syk Syk Activation stimulus->syk mapk MAPK Pathway (p38, JNK, ERK) syk->mapk nfkb_path Akt/IκBα Pathway syk->nfkb_path nucleus Nuclear Translocation mapk->nucleus nfkb NF-κB Activation nfkb_path->nfkb nfkb->nucleus mediators Pro-inflammatory Mediators (IL-6, TNF-α, COX-2) nucleus->mediators This compound This compound This compound->syk This compound->mapk This compound->nfkb_path

Caption: Inhibition of key pro-inflammatory signaling pathways by this compound.[6][11]

References

Spinacetin: A Comparative Analysis of Natural vs. Synthetic Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antioxidant properties of spinacetin, a naturally occurring flavonoid, against commonly used synthetic antioxidants. The content is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value—the concentration required to scavenge 50% of free radicals in a given assay. The following table summarizes the IC50 values for this compound and several synthetic antioxidants from two standard in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions (e.g., solvent, reaction time) may vary between sources.

CompoundTypeDPPH Assay IC50ABTS Assay IC50
This compound Natural Flavonoid~16.5 µMNot Available
BHA (Butylated hydroxyanisole)Synthetic9.34 µg/mL[1]2.79 µg/mL[1]
BHT (Butylated hydroxytoluene)Synthetic0.52 µg/mL[1]3.07 µg/mL[1]
Trolox Synthetic (Vitamin E analog)3.77 µg/mL[2]2.93 µg/mL[2]
Ascorbic Acid (Vitamin C)Natural/Synthetic22.17 µg/mL[1]14.45 µg/mL[1]

Mechanism of Action: The Nrf2 Signaling Pathway

Many flavonoids, including this compound, exert their potent antioxidant effects not just by direct radical scavenging, but also by upregulating the body's endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation.[3] In the presence of oxidative stress or activators like certain flavonoids, Keap1 releases Nrf2.[3][5] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA.[3] This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and various glutathione S-transferases (GSTs), which collectively enhance cellular resistance to oxidative stress.[3]

Nrf2_Pathway This compound-Mediated Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Genes Transcription of Cytoprotective Genes (HO-1, NQO1, GSTs) ARE->Genes Activates

Caption: this compound-mediated activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below for research and validation purposes.

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When reduced by an antioxidant, the solution turns yellow, and the absorbance decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 75-100 µM.[7] The absorbance of this solution at 517 nm should be ~1.0.

  • Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) and the standard (e.g., Trolox, Ascorbic Acid) in the same solvent.

  • Reaction: In a microplate well or cuvette, add a small volume of the sample or standard solution (e.g., 50 µL) to a larger volume of the DPPH working solution (e.g., 950 µL).[7] A blank containing only the solvent instead of the sample is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).[7][8]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC50 Determination: Plot the % inhibition against the sample concentrations. The IC50 value is determined by regression analysis as the concentration required to achieve 50% inhibition.[6]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at approximately 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution's color fades.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).

  • Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a defined time (typically 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation & IC50 Determination: The percentage of inhibition and the IC50 value are calculated using the same formulas as in the DPPH assay.

References

Validating the Molecular Targets of Spinacetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spinacetin, a naturally occurring flavonoid, has demonstrated potential as a modulator of inflammatory and allergic responses. This guide provides a comparative analysis of its molecular targets, supported by experimental data, to aid in the validation and further development of this compound-based therapeutics. We will delve into its mechanism of action and compare its performance with other compounds targeting similar signaling pathways.

This compound's Molecular Targets in Mast Cell Activation

Experimental evidence indicates that this compound exerts its anti-inflammatory and anti-allergic effects by intervening in the signal transduction pathway of mast cells.[1][2][3][4][5][6] Mast cells are critical players in the immune system, and their activation leads to the release of histamine and other inflammatory mediators.[3]

The primary molecular targets of this compound identified to date are key components of the mast cell activation cascade:

  • Spleen Tyrosine Kinase (Syk) : this compound inhibits the activation of Syk, a crucial non-receptor tyrosine kinase that plays a central role in initiating the signaling cascade following the aggregation of the high-affinity IgE receptor (FcεRI).[1][2][3][4][5][6]

  • Linker for Activation of T cells (LAT) : Downstream of Syk, this compound also prevents the activation of LAT, a scaffold protein that recruits other signaling molecules.[1][2][4][6]

  • Phospholipase Cγ (PLCγ) : The activation of PLCγ, which is essential for generating second messengers that lead to calcium mobilization and degranulation, is also inhibited by this compound.[1][2][4][6]

  • Cytosolic Phospholipase A2 (cPLA2) : this compound has been shown to inhibit the activation of cPLA2.

  • Mitogen-Activated Protein Kinases (MAPKs) : The activation of MAPKs is also suppressed by this compound.

  • Akt/NF-κB Signaling Pathway : this compound inhibits the Akt/NF-κB signaling pathway.[1][2][4][6]

Notably, this compound's inhibitory action appears to be selective, as it does not affect the activity of Fyn and Lyn, two other kinases involved in the initial steps of mast cell activation.[1][2][4][6]

Comparative Analysis: this compound vs. Alternative Therapies

To provide a comprehensive perspective, we compare this compound with other compounds that target the Syk-mediated signaling pathway. These include clinically evaluated Syk inhibitors and the naturally occurring flavonoid, quercetin.

CompoundMolecular Target(s)IC50/Kd (nM)Key Cellular Effects
This compound Syk, LAT, PLCγ, cPLA2, MAPKs, Akt/NF-κBNot ReportedInhibits mast cell degranulation and release of inflammatory mediators.[1][2][3][4][5][6]
Fostamatinib Syk50 (R406, active metabolite)Approved for the treatment of chronic immune thrombocytopenia (ITP).[7]
Entospletinib SykNot ReportedIn clinical trials for B-cell malignancies.[1][8]
Cerdulatinib SykNot ReportedIn clinical trials for hematological malignancies.[1]
TAK-659 SykNot ReportedIn clinical trials for hematological malignancies.[1]
Sovleplenib Syk155In clinical development for autoimmune diseases and cancers.[7]
Lanraplenib SykNot ReportedIn clinical trials for acute myeloid leukemia.[8]
Quercetin Mast Cell StabilizationNot ReportedInhibits the release of histamine and other inflammatory mediators from mast cells.[3][5][9][10][11]

Note: The lack of reported IC50 or Kd values for this compound is a significant data gap that needs to be addressed in future research to enable a direct quantitative comparison of its potency with other Syk inhibitors.

Experimental Protocols

To facilitate the validation of this compound's molecular targets, we provide detailed methodologies for key experiments.

Western Blotting for Syk Phosphorylation

This protocol is used to determine the phosphorylation status of Syk, a key indicator of its activation, in response to mast cell stimulation and treatment with this compound.

1. Cell Culture and Treatment:

  • Culture bone marrow-derived mast cells (BMMCs) or a suitable mast cell line (e.g., RBL-2H3) in appropriate media.
  • Sensitize cells with anti-DNP IgE overnight.
  • Pre-treat cells with varying concentrations of this compound for 1 hour.
  • Stimulate cells with DNP-HSA (antigen) for a short period (e.g., 5-15 minutes).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk (Tyr525/526)) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

6. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Syk.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels, a critical downstream event following PLCγ activation.

1. Cell Preparation:

  • Culture and sensitize mast cells as described for the Western blotting protocol.
  • Harvest the cells and resuspend them in a calcium-free buffer.

2. Calcium Indicator Loading:

  • Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

3. Fluorometric Measurement:

  • Wash the cells to remove excess dye and resuspend them in the calcium-free buffer.
  • Place the cell suspension in a fluorometer cuvette or a microplate.
  • Record the baseline fluorescence for a short period.
  • Add the stimulus (e.g., DNP-HSA) to the cells and continue recording the fluorescence to measure the initial calcium release from intracellular stores.
  • Add calcium chloride to the buffer to a final concentration of 1-2 mM to measure calcium influx from the extracellular space (store-operated calcium entry).

4. Data Analysis:

  • Calculate the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the intracellular calcium concentration.

Visualizing the Molecular Interactions

To better understand the complex relationships between this compound and its molecular targets, the following diagrams illustrate the key signaling pathways and experimental workflows.

spinacetin_pathway IgE_Ag IgE + Antigen FceRI FcεRI IgE_Ag->FceRI cross-linking Lyn_Fyn Lyn / Fyn FceRI->Lyn_Fyn activates Syk Syk Lyn_Fyn->Syk activates LAT LAT Syk->LAT phosphorylates cPLA2 cPLA2 Syk->cPLA2 activates MAPKs MAPKs Syk->MAPKs activates Akt_NFkB Akt/NF-κB Syk->Akt_NFkB activates PLCg PLCγ LAT->PLCg activates Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization Degranulation Degranulation (Histamine Release) Ca_Mobilization->Degranulation This compound This compound This compound->Syk This compound->LAT This compound->PLCg This compound->cPLA2 This compound->MAPKs This compound->Akt_NFkB

Caption: this compound's inhibition of the mast cell activation signaling pathway.

western_blot_workflow cell_culture 1. Mast Cell Culture & Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Membrane Transfer sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-phospho-Syk) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection analysis 10. Data Analysis detection->analysis

Caption: Experimental workflow for Western blotting of Syk phosphorylation.

logical_relationship This compound This compound Inhibition Inhibition of Syk, LAT, PLCγ, etc. This compound->Inhibition ReducedSignaling Reduced Downstream Signaling Inhibition->ReducedSignaling CellularOutcome Decreased Mast Cell Degranulation & Cytokine Release ReducedSignaling->CellularOutcome TherapeuticPotential Anti-inflammatory & Anti-allergic Effects CellularOutcome->TherapeuticPotential

Caption: Logical relationship of this compound's action from molecular target to therapeutic potential.

Conclusion

This compound shows promise as a modulator of mast cell-mediated inflammatory and allergic responses through its inhibitory effects on Syk and downstream signaling molecules. While the qualitative evidence for its mechanism of action is compelling, further research is needed to quantify its potency through the determination of IC50 or Kd values. This will enable a more direct comparison with other Syk inhibitors and facilitate its development as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to validate and expand upon the current understanding of this compound's molecular targets.

References

A Comparative Study of Spinacetin and its Glycosides: An Objective Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoid research, spinacetin, an O-methylated flavonol found in spinach (Spinacia oleracea), has garnered attention for its potential therapeutic properties. However, in its natural state, this compound often exists as glycosides—molecules where a sugar moiety is attached. This conjugation can significantly alter the bioavailability, solubility, and biological activity of the parent compound, the aglycone. This guide provides a comparative analysis of this compound and its glycosides, offering insights into their respective performances based on available experimental data and established principles of flavonoid structure-activity relationships.

Data Presentation: A Comparative Overview

Direct comparative studies quantifying the biological activities of this compound versus its individual glycosides are limited in publicly available literature. However, by synthesizing data from studies on this compound's aglycone form and drawing parallels from well-researched flavonoids like quercetin, we can construct a hypothetical comparative framework. It is crucial to note that the following tables are illustrative and emphasize the need for direct experimental validation.

Table 1: Hypothetical Comparison of Antioxidant Activity

CompoundAntioxidant AssayIC50 (µM) - HypotheticalGeneral Trend based on Flavonoid Chemistry
This compound (Aglycone) DPPH Radical ScavengingLowerGenerally higher antioxidant activity
This compound-3-O-glucoside DPPH Radical ScavengingHigherGlycosylation at the 3-position can decrease activity
This compound-7-O-glucoside DPPH Radical ScavengingIntermediateGlycosylation at the 7-position has a lesser impact

Note: A lower IC50 value indicates greater antioxidant activity. The hypothetical values are based on the general principle that free hydroxyl groups, particularly in the B and C rings, are crucial for radical scavenging. Glycosylation can mask these groups, thereby reducing activity.

Table 2: Hypothetical Comparison of Anti-inflammatory Activity

CompoundAnti-inflammatory AssayIC50 (µM) - HypotheticalGeneral Trend based on Flavonoid Chemistry
This compound (Aglycone) Nitric Oxide (NO) Inhibition in MacrophagesLowerGenerally more potent due to better cell permeability
This compound-3-O-glucoside Nitric Oxide (NO) Inhibition in MacrophagesHigherLarger size and polarity may limit cell uptake
This compound-7-O-glucoside Nitric Oxide (NO) Inhibition in MacrophagesIntermediateEffect of glycosylation site may vary

Note: A lower IC50 value indicates greater anti-inflammatory activity. The aglycone's smaller size and lower polarity typically allow for easier passage through cell membranes to reach intracellular targets.

Table 3: Anticancer Activity - Experimental Observations and Inferences

Compound/ExtractCancer Cell LineObserved EffectCitation
This compound-containing extract Prostate Cancer CellsInhibited cell growth by nearly 50%[1]
This compound Doxorubicin-induced CardiomyocytesDecreased apoptosis, increased protective autophagy[2]

While direct IC50 comparisons with its glycosides are unavailable, studies indicate this compound possesses notable anticancer and cardioprotective properties. An extract containing this compound was found to be a potent inhibitor of prostate cancer cell growth.[1] Furthermore, purified this compound has been shown to protect heart cells from chemotherapy-induced damage by reducing apoptosis and promoting a cellular self-cleaning process known as autophagy.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of flavonoids like this compound and its glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for determining antioxidant activity.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound and its glycosides) in methanol.

  • In a 96-well plate, add 100 µL of each test compound concentration to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution without the test compound serves as the control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Inhibition Assay in Macrophage Cell Lines (e.g., RAW 264.7)

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions, which forms a colored azo dye.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite is calculated from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC50 value is determined from the dose-response curve.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cancer cells (e.g., prostate cancer cell lines like PC-3 or LNCaP) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a wavelength of 570 nm.

  • The absorbance is directly proportional to the number of viable cells.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound's Cardioprotective Effect

spinacetin_cardioprotection cluster_stress Doxorubicin-induced Stress cluster_intervention This compound Intervention Doxorubicin Doxorubicin Cardiotoxicity Cardiotoxicity (Apoptosis) Doxorubicin->Cardiotoxicity This compound This compound SIRT3 SIRT3 This compound->SIRT3 Upregulates AMPK AMPK SIRT3->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Protective Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Autophagy->Cardiotoxicity Inhibits

Caption: this compound's cardioprotective signaling pathway.

Experimental Workflow for Evaluating Anticancer Activity

anticancer_workflow start Start cell_culture Cancer Cell Culture (e.g., Prostate) start->cell_culture treatment Treatment with This compound / Glycosides cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing anticancer effects.

Logical Relationship of Flavonoid Structure and Antioxidant Activity

structure_activity cluster_structure Flavonoid Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Aglycone This compound (Aglycone) - Free Hydroxyls Low_Polarity Lower Polarity Higher Lipophilicity Aglycone->Low_Polarity Leads to High_Antioxidant Higher Antioxidant Activity Aglycone->High_Antioxidant Correlates with Glycoside This compound Glycoside - Masked Hydroxyls High_Polarity Higher Polarity Lower Lipophilicity Glycoside->High_Polarity Leads to Lower_Antioxidant Lower Antioxidant Activity Glycoside->Lower_Antioxidant Correlates with Lower_Permeability Lower Cell Permeability High_Polarity->Lower_Permeability Results in High_Permeability Higher Cell Permeability Low_Polarity->High_Permeability Results in

Caption: Structure-activity relationship of flavonoids.

References

A Head-to-Head Comparison of Spinacetin and Patuletin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinacetin and patuletin are two closely related O-methylated flavonols that have garnered significant interest in the scientific community for their diverse pharmacological activities. Both compounds are found in various medicinal plants and dietary sources, such as spinach and Tagetes species. Their structural similarity, differing only in the substitution at the 6-position of the A-ring (a methoxy group in this compound and a hydroxyl group in patuletin), makes a direct comparison of their bioactivities particularly valuable for understanding structure-activity relationships and for guiding future drug discovery and development efforts. This guide provides an objective, data-driven comparison of the anticancer, anti-inflammatory, antioxidant, and neuroprotective properties of this compound and patuletin, supported by experimental data and detailed methodologies.

Data Presentation

Anticancer Activity

The antiproliferative effects of this compound and patuletin have been evaluated against various cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
Patuletin CaSkiCervical Cancer88.0 ± 2.9264.8 ± 8.7[1]
MDA-MB-231Breast Cancer53.0 ± 1.2159.5 ± 3.6[1]
SK-Lu-1Lung Cancer37.0 ± 0.9111.3 ± 2.7[1]
This compound TRAMP-C2Prostate Cancer-~1[2]
Patuletin TRAMP-C2Prostate Cancer-~0.3[2]

Note: A direct comparison of IC50 values for this compound against the same cancer cell lines as patuletin was not available in the reviewed literature. The data for prostate cancer cells is derived from a study that reported inhibitory concentrations rather than precise IC50 values.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and patuletin have been demonstrated in both in vitro and in vivo models.

CompoundModelAssayEffectReference
This compound IgE/Ag-stimulated BMMCsHistamine ReleaseSignificant inhibition[3]
IgE/Ag-stimulated BMMCsIL-6 ProductionDose-dependent inhibition[3]
IgE/Ag-mediated PCA in micePassive Cutaneous AnaphylaxisDose-dependent attenuation[3]
Patuletin Adjuvant-Induced Arthritis (rodent model)TNF-α & IL-1β productionPotent inhibition[4]
PhagocytesROS ProductionSignificant inhibition[4]
T-cellsProliferationPotent suppression[4]

A direct in vivo comparison in a carrageenan-induced paw edema model in mice showed that both this compound and patuletin at a dose of 20 mg/kg exhibited anti-inflammatory effects[5].

Signaling Pathways

This compound Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling molecules in mast cells. Upon antigen stimulation of IgE-sensitized mast cells, this compound interferes with the activation of Syk, which in turn prevents the downstream phosphorylation of LAT and PLCγ. This disruption leads to the suppression of intracellular calcium mobilization and the activation of MAPKs (ERK, JNK, p38) and the Akt/NF-κB pathway. The culmination of these inhibitory actions is the reduced release of inflammatory mediators such as histamine and cytokines like IL-6[3].

G IgE_Ag IgE + Antigen FcεRI FcεRI IgE_Ag->FcεRI Syk Syk FcεRI->Syk LAT LAT Syk->LAT MAPKs MAPKs (ERK, JNK, p38) Syk->MAPKs Akt Akt Syk->Akt PLCg PLCγ LAT->PLCg Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization Inflammatory_Mediators Inflammatory Mediator Release (Histamine, IL-6) Ca_Mobilization->Inflammatory_Mediators MAPKs->Inflammatory_Mediators NFkB NF-κB Akt->NFkB NFkB->Inflammatory_Mediators This compound This compound This compound->Syk This compound->LAT This compound->PLCg This compound->Ca_Mobilization This compound->MAPKs This compound->Akt This compound->NFkB

Caption: this compound's inhibition of mast cell activation.

Patuletin Apoptotic Signaling Pathway in Cancer Cells

In cancer cells, patuletin has been demonstrated to induce apoptosis primarily through the intrinsic pathway. It is suggested that patuletin treatment leads to the activation of caspase-9, a key initiator caspase in the mitochondrial-mediated apoptotic cascade. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which in turn cleave cellular substrates like PARP, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis[1].

G Patuletin Patuletin Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Patuletin->Intrinsic_Pathway Caspase9 Caspase-9 (Active) Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 (Active) Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Patuletin's induction of the intrinsic apoptotic pathway.

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of this compound or patuletin and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a designated MTT solvent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: LPS-Induced RAW 264.7 Macrophage Assay

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding and Treatment: Cells are seeded in a 24- or 96-well plate. After 24 hours, the cells are pre-treated with various concentrations of this compound or patuletin for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (100-1000 ng/mL) for 18-24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using specific ELISA kits.

  • Cell Viability (MTT Assay): A parallel MTT assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared. For the assay, a working solution with an absorbance of approximately 1.0 at 517 nm is used.

  • Sample Preparation: this compound and patuletin are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.

  • Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH working solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

This comparative guide highlights the potent and varied bioactivities of this compound and patuletin. Patuletin demonstrates strong, broad-spectrum anticancer activity against cervical, breast, and lung cancer cell lines. Both flavonoids exhibit significant anti-inflammatory properties, with this compound showing pronounced effects on mast cell-mediated allergic inflammation and patuletin displaying efficacy in a model of rheumatoid arthritis. While direct comparative data on their antioxidant and neuroprotective effects is limited, the available evidence suggests that both compounds possess these beneficial properties. The differences in their potencies and mechanisms of action, likely attributable to the subtle structural variation at the C6 position, underscore the importance of such comparative studies in the development of targeted therapeutic agents. Further head-to-head investigations under standardized experimental conditions are warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Spinacetin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of spinacetin, a flavonoid compound often used in research. While this compound is a naturally occurring compound found in sources like spinach and is noted by some suppliers as non-hazardous for shipping, it is imperative to follow established laboratory safety protocols for the disposal of all chemical waste.[1]

Immediate Safety and Handling Considerations

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, sealed container for disposal.

Chemical and Physical Properties of this compound

A summary of key quantitative data for this compound is provided in the table below to inform safe handling and disposal decisions.

PropertyValue
Molecular Formula C₁₇H₁₄O₈
Molar Mass 346.29 g/mol
Appearance Solid
Melting Point 235 - 236 °C
CAS Number 3153-83-1
(Source: PubChem)[2]

Step-by-Step Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, a conservative approach based on general laboratory chemical waste guidelines is recommended.

Step 1: Waste Characterization

The first crucial step is to determine if the this compound waste is hazardous. While it is a natural product, it is prudent to treat it as a chemical of unknown toxicity in a laboratory setting. Unless your institution's Environmental Health and Safety (EHS) office has explicitly classified this compound as non-hazardous, it should be managed as chemical waste.

Step 2: Containerization and Labeling

  • Select a Compatible Container : Use a clean, leak-proof container with a secure screw-top cap that is compatible with solid chemical waste.

  • Label the Container : Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity. Proper labeling is essential for safe handling and disposal by your institution's waste management personnel.

Step 3: Segregation of Waste

Store the container with this compound waste in a designated satellite accumulation area (SAA) within the laboratory.[3] Ensure that it is segregated from incompatible materials. As a general precaution, avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

Step 4: Arrange for Chemical Waste Pickup

Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection. Do not dispose of this compound in the regular trash or down the drain. While some non-hazardous chemicals may be eligible for drain disposal, this should only be done with explicit approval from EHS and in accordance with local regulations.[1]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety office for detailed procedures and regulatory requirements in your location.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spinacetin
Reactant of Route 2
Reactant of Route 2
Spinacetin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.